5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
5,5-dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO2/c1-11(12-7-5-4-6-8-12)14-15-9-13(2,3)10-16-14/h4-8H,1,9-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJLVOQORSGCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C(=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674768 | |
| Record name | 5,5-Dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938080-25-2 | |
| Record name | 5,5-Dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Vinyl Boronates in Modern Synthesis
In the landscape of contemporary organic synthesis, organoboron compounds have emerged as indispensable tools, largely due to their remarkable versatility, stability, and functional group tolerance. Among these, vinyl boronate esters are particularly prized intermediates, serving as key building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide focuses on a specific and highly valuable vinyl boronate: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane. The incorporation of the neopentyl glycol protecting group imparts enhanced stability to the boronic acid moiety, making it an ideal reagent for a range of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This document provides a comprehensive overview of its synthesis, a detailed examination of its chemical and physical properties, and a practical guide to its application in catalysis, with a particular focus on the rationales behind the methodological choices.
Synthesis of this compound: A Robust and Scalable Protocol
The synthesis of this compound is reliably achieved through the palladium-catalyzed cross-coupling of a suitable vinyl precursor with a diboron reagent, followed by esterification with neopentyl glycol. The neopentyl glycol moiety is strategically employed to confer thermal and chemical stability to the otherwise sensitive vinyl boronic acid.
Core Reaction Principle
The fundamental transformation involves the formation of a carbon-boron bond at the vinylic position. This is typically accomplished via a palladium-catalyzed reaction between a vinyl halide or triflate and a diboron species, such as bis(pinacolato)diboron or bis(neopentyl glycolato)diboron. The subsequent transesterification or direct use of neopentyl glycol during the initial reaction setup yields the target compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
1-bromo-1-phenylethene
-
Bis(neopentyl glycolato)diboron
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-bromo-1-phenylethene (1.0 mmol), bis(neopentyl glycolato)diboron (1.1 mmol), and potassium carbonate (3.0 mmol).
-
Rationale: An inert atmosphere is crucial to prevent the degradation of the palladium catalyst and organoboron reagents, which can be sensitive to oxygen and moisture. Potassium carbonate acts as the base necessary for the catalytic cycle of the Suzuki-Miyaura coupling.
-
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) in anhydrous 1,4-dioxane (5 mL). Stir the mixture for 10-15 minutes until a homogeneous solution is formed.
-
Rationale: The pre-mixing of the palladium precursor and the phosphine ligand allows for the in situ formation of the active Pd(0) catalyst, which is essential for the oxidative addition step in the catalytic cycle. Triphenylphosphine serves as a stabilizing ligand for the palladium center.
-
-
Reaction Execution: Add the catalyst solution to the flask containing the reagents. Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Rationale: Elevated temperatures are typically required to drive the catalytic cycle to completion. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts and the catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Rationale: The filtration step removes inorganic byproducts and the heterogeneous catalyst residues. Column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and any side products.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Properties of this compound
The physical and chemical properties of this vinyl boronate ester are critical to its handling, storage, and reactivity in synthetic applications.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇BO₂ | [1] |
| Molecular Weight | 216.09 g/mol | [1] |
| Appearance | Solid or liquid | |
| Boiling Point | 130 °C at 1 mmHg | [1] |
| CAS Number | 938080-25-2 | [1] |
Chemical Properties and Stability
The neopentyl glycol protecting group confers significant stability to the boronic acid. This is attributed to the Thorpe-Ingold effect, where the gem-dimethyl groups on the neopentyl backbone favor the cyclic ester formation and increase its resistance to hydrolysis compared to simpler diol esters. However, under specific acidic or basic conditions, the boronate ester can be hydrolyzed to the corresponding boronic acid. This stability profile makes it an ideal reagent that can withstand a variety of reaction conditions before its intended use in a cross-coupling reaction.
Spectroscopic Data
-
¹H NMR:
-
Signals in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the phenyl protons.
-
Singlets for the vinyl protons.
-
A singlet for the methyl protons of the neopentyl group.
-
A singlet for the methylene protons of the neopentyl group.
-
-
¹³C NMR:
-
Signals in the aromatic region for the phenyl carbons.
-
Signals for the vinylic carbons.
-
A signal for the quaternary carbon of the neopentyl group.
-
A signal for the methyl carbons of the neopentyl group.
-
A signal for the methylene carbons of the neopentyl group.
-
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
General Reaction Scheme
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.
Illustrative Protocol: Synthesis of a Stilbene Derivative
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene and water
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), 4-iodoanisole (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) and water (0.5 mL) to the tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands as a robust and versatile building block in modern organic synthesis. Its enhanced stability, afforded by the neopentyl glycol protecting group, allows for its effective use in a range of transformations, particularly the Suzuki-Miyaura cross-coupling. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to confidently incorporate this valuable reagent into their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
An In-depth Technical Guide to the Characterization of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, a versatile vinyl boronate ester. This compound serves as a critical building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. This document outlines a detailed synthesis protocol, in-depth analysis of its spectroscopic properties, and practical guidance on its utilization in Suzuki-Miyaura coupling reactions. The information presented herein is intended to equip researchers and professionals in drug discovery and materials science with the necessary knowledge to effectively utilize this valuable reagent.
Introduction
This compound, a neopentyl glycol-protected boronic acid derivative, has emerged as a significant reagent in synthetic organic chemistry. Its structure, featuring a stable 1,3,2-dioxaborinane ring, imparts enhanced stability and handling characteristics compared to the corresponding free boronic acid. This stability is crucial for its application in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The vinyl boronate functionality allows for the stereospecific introduction of a phenylvinyl group, a common motif in various biologically active molecules and functional materials. This guide will delve into the essential aspects of this compound, providing a robust framework for its synthesis, characterization, and application.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a suitable organometallic precursor with a borate ester, followed by esterification with neopentyl glycol. A general and reliable method has been reported in the scientific literature, providing a straightforward route to this valuable reagent.
Causality Behind Experimental Choices
The selection of neopentyl glycol as the protecting group is a deliberate choice driven by its ability to form a stable six-membered cyclic boronate ester. This stability is attributed to the gem-dimethyl group on the C5 carbon of the dioxaborinane ring, which restricts conformational flexibility and shields the boron atom from premature hydrolysis or degradation. This enhanced stability facilitates purification by column chromatography and allows for longer storage times.
Detailed Synthesis Protocol
The following protocol is adapted from established literature procedures.
Materials:
-
(1-Bromovinyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Neopentyl glycol
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (1-bromovinyl)benzene (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is slowly added n-butyllithium (1.1 equivalents).
-
The resulting solution is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude 1-phenylvinylboronic acid.
-
The crude boronic acid is dissolved in a mixture of diethyl ether and hexanes.
-
Neopentyl glycol (1.1 equivalents) is added, and the mixture is stirred at room temperature for 12 hours, during which time a white precipitate may form.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield this compound as a solid or liquid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₇BO₂ | |
| Molecular Weight | 216.09 g/mol | |
| CAS Number | 938080-25-2 | |
| Appearance | Solid or liquid | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence of the phenyl, vinyl, and neopentyl glycol moieties.
¹H NMR (Proton NMR):
-
Phenyl Protons: A multiplet in the aromatic region (typically δ 7.2-7.6 ppm) corresponding to the five protons of the phenyl group.
-
Vinyl Protons: Two distinct singlets or narrow doublets in the olefinic region (typically δ 5.5-6.5 ppm) for the two geminal vinyl protons.
-
Neopentyl Methylene Protons: A singlet (or two doublets due to hindered rotation) in the upfield region (typically δ 3.6-3.8 ppm) corresponding to the four protons of the two CH₂ groups of the neopentyl glycol backbone.
-
Neopentyl Methyl Protons: A singlet in the upfield region (typically δ 0.9-1.1 ppm) corresponding to the six protons of the two methyl groups.
¹³C NMR (Carbon NMR):
-
Phenyl Carbons: Several signals in the aromatic region (typically δ 125-140 ppm). The ipso-carbon attached to the vinyl group will have a distinct chemical shift.
-
Vinyl Carbons: Two signals in the olefinic region (typically δ 110-150 ppm). The carbon attached to the boron atom will be significantly deshielded.
-
Dioxaborinane Carbons: A signal for the quaternary carbon of the neopentyl glycol (typically δ 30-35 ppm) and a signal for the methylene carbons (typically δ 70-75 ppm).
-
Neopentyl Methyl Carbons: A signal in the aliphatic region (typically δ 20-25 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 216 or 217, respectively. Characteristic fragmentation patterns would involve the loss of the phenylvinyl group or fragments from the neopentyl glycol moiety.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands for this compound would include:
-
C-H stretching (aromatic and vinyl): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (vinyl and aromatic): ~1600-1650 cm⁻¹
-
B-O stretching: A strong, characteristic band around 1300-1350 cm⁻¹
-
C-O stretching: ~1000-1100 cm⁻¹
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of substituted styrenes and other complex molecules. Its stability and ease of handling make it a preferred reagent over the corresponding boronic acid.
Rationale for Use in Cross-Coupling
The neopentyl glycol boronate ester serves as a robust and reliable source of the 1-phenylvinyl nucleophile in the palladium-catalyzed cross-coupling cycle. The stability of the boronate ester ensures a controlled release of the organoboron species during the transmetalation step, often leading to higher yields and cleaner reactions compared to using the more reactive and less stable boronic acid.
General Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel are added the aryl bromide, this compound, palladium catalyst, and base.
-
The vessel is sealed and purged with an inert gas.
-
The solvent is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent.
-
The mixture is washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired coupled product.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is classified as causing serious eye irritation. In case of contact with eyes, rinse cautiously with water for several minutes. Store the compound in a tightly sealed container under an inert atmosphere at 2-8°C.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its enhanced stability due to the neopentyl glycol protecting group makes it a superior alternative to the corresponding free boronic acid for applications in Suzuki-Miyaura cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, detailed its key spectroscopic characteristics, and offered a practical protocol for its use in C-C bond formation. The information contained herein is intended to empower researchers to confidently and effectively utilize this important synthetic building block in their endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.
Visualizations
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane CAS number 938080-25-2
An In-depth Technical Guide to 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 938080-25-2), a versatile and increasingly important organoboron reagent in modern synthetic chemistry. This document delves into the compound's physicochemical properties, synthesis, and stability, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and troubleshooting strategies are presented to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic building block for the construction of complex molecular architectures.
Introduction: A Stable and Versatile Vinylboron Source
The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the assembly of complex molecules from simpler precursors.[1] Among the myriad of methods developed, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and the low toxicity of its boron-based reagents.[2][3][4] This reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7]
Vinylboronic acids and their esters are particularly valuable partners in these couplings, allowing for the direct installation of a vinyl group.[1] However, free boronic acids can be prone to instability, including protodeboronation, which can complicate their isolation, purification, and storage.[2][8] To mitigate these challenges, boronic acids are often converted into more stable ester derivatives. While pinacol esters are common, neopentyl glycol esters, such as this compound, offer an advantageous balance of enhanced stability and sufficient reactivity.[8][9] The bulky 5,5-dimethyl substitution on the 1,3,2-dioxaborinane ring provides steric shielding to the boron center, significantly improving its bench stability and simplifying handling without compromising its ability to participate in the catalytic cycle.[5]
This guide will explore the synthesis and practical application of this robust vinylboron reagent, providing the necessary framework for its successful implementation in research and development settings.
Physicochemical Properties, Handling, and Storage
Proper handling and storage are critical to maintaining the integrity and reactivity of organoboron reagents.
Compound Properties
| Property | Value | Source |
| CAS Number | 938080-25-2 | [10][11] |
| Molecular Formula | C₁₃H₁₇BO₂ | [12] |
| Molecular Weight | 216.09 g/mol | [11] |
| Appearance | Solid or liquid | [11] |
| Purity | Typically ≥98% | [11] |
| InChI Key | HNJLVOQORSGCLB-UHFFFAOYSA-N | [11] |
| SMILES | C=C(B1OCC(C)(C)CO1)C2=CC=CC=C2 | [10] |
Safe Handling and Storage
Organoboron compounds, while generally stable, require specific handling procedures to prevent degradation.[13]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures under -20°C.[11] This minimizes oxidation and hydrolysis. For long-term storage, keeping containers off the floor and away from heat and humidity is recommended.[14]
-
Handling: As with most chemical reagents, handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15] Avoid contact with water, strong acids, and strong oxidizing agents.[16]
-
Stability: The neopentyl glycol ester imparts significant stability compared to the corresponding free boronic acid.[8] Samples have been stored for over a year without significant decomposition.[16] However, prolonged exposure to atmospheric moisture can lead to slow hydrolysis back to the boronic acid.[9]
Synthesis and Characterization
The most common and direct route to this compound is through the esterification of the corresponding boronic acid with neopentyl glycol.
Synthetic Workflow
The synthesis involves a dehydration reaction between 1-phenylvinylboronic acid and neopentyl glycol, typically driven by the azeotropic removal of water.
References
- 1. nbinno.com [nbinno.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jocpr.com [jocpr.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. orgsyn.org [orgsyn.org]
- 10. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 11. This compound | 938080-25-2 [sigmaaldrich.com]
- 12. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. borax.com [borax.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Reactivity of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Foreword: Unveiling the Potential of a Versatile Vinyl Boronate Ester
In the landscape of modern synthetic organic chemistry, the quest for robust, efficient, and highly selective reagents is perpetual. Among the vast arsenal of tools available to the contemporary chemist, organoboron compounds, particularly boronic acids and their derivatives, have carved out an indispensable role. This guide focuses on a specific, yet highly promising reagent: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane . This molecule, a neopentyl glycol ester of 1-phenylvinylboronic acid, offers a unique combination of stability and reactivity, making it a valuable asset in the synthesis of complex organic architectures.
This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It aims to provide a comprehensive understanding of the core reactivity of this vinyl boronate ester, with a particular emphasis on its application in palladium-catalyzed cross-coupling reactions. We will delve into its synthesis, structural attributes, mechanistic nuances of its reactivity, and practical, field-proven insights into its application.
Compound Profile: this compound
Before exploring its reactivity, it is essential to understand the fundamental properties of this reagent.
| Property | Value |
| Chemical Name | This compound |
| Alternate Names | 1-Phenylvinylboronic acid, neopentyl glycol ester |
| CAS Number | 938080-25-2[1][2] |
| Molecular Formula | C₁₃H₁₇BO₂[1] |
| Molecular Weight | 216.09 g/mol |
| Appearance | Typically a white to off-white solid |
The neopentyl glycol protecting group is a key feature of this molecule. This bulky, cyclic diether imparts significant stability to the boronic acid moiety, rendering the compound resistant to the protodeboronation that can plague unprotected boronic acids, especially under basic aqueous conditions.[3] This enhanced stability allows for easier handling, purification, and storage, and it facilitates anhydrous reaction conditions which can be advantageous in certain synthetic transformations.[3]
Synthesis of this compound: A Practical Approach
Experimental Protocol: Synthesis via Esterification
This procedure involves the condensation of 1-phenylvinylboronic acid with neopentyl glycol, with the removal of water to drive the reaction to completion.
Materials:
-
1-Phenylvinylboronic acid
-
Neopentyl glycol (1.1 equivalents)
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-phenylvinylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).
-
Solvent Addition: Add toluene to the flask to create a suspension.
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Fill the Dean-Stark trap with toluene.
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the esterification forward.
-
Monitoring: Continue refluxing until no more water is observed to be collecting in the trap.
-
Cooling and Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with deionized water to remove any unreacted neopentyl glycol.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure this compound.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The cornerstone of the reactivity of this compound lies in its utility as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the construction of complex molecular frameworks, and vinyl boronic esters are particularly valuable for the synthesis of substituted alkenes.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species. For efficient coupling, aryl or vinyl halides or triflates are commonly used.
-
Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. A base is required to activate the boronic ester, forming a more nucleophilic "ate" complex. The neopentyl glycol ester of 1-phenylvinylboronic acid participates in this step, transferring the 1-phenylvinyl group to the palladium(II) complex. The use of neopentyl glycol esters can be particularly advantageous in anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK), which can lead to rapid and homogeneous reactions.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Vinyl) from the palladium(II) complex, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters.
-
Catalyst and Ligand: The choice of palladium catalyst and its associated ligands is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, P(t-Bu)₃), are often employed to facilitate the oxidative addition of less reactive aryl chlorides and to promote the reductive elimination step.[5][6]
-
Base: The base plays a multifaceted role. It is essential for the formation of the active boronate species required for transmetalation. The choice of base can influence reaction rates and yields. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and for anhydrous conditions, alkoxides like potassium trimethylsilanolate (TMSOK).[4][5] The stability of the neopentyl glycol boronic ester allows for the use of a wider range of bases without significant degradation of the reagent.
-
Solvent: The solvent system must be capable of dissolving the reactants and catalyst. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used with inorganic bases. The use of neopentyl glycol esters is particularly amenable to anhydrous, homogeneous conditions in ethereal solvents.[3]
A Representative Experimental Protocol
The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is designed as a self-validating system, where careful execution should lead to reproducible results.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/Water 4:1 mixture)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
References
- 1. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. orgsyn.org [orgsyn.org]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
An In-Depth Technical Guide to 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane: Stability, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Neopentyl Glycol Protected Vinyl Boronates
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, organoboron reagents stand as indispensable tools. Among these, boronic acids and their derivatives are workhorses for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many boronic acids, especially vinyl boronic acids which are prone to protodeboronation, presents significant challenges in their handling, purification, and storage.[1]
This guide focuses on 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane , a neopentyl glycol protected boronic ester of 1-phenylvinylboronic acid. The strategic use of neopentyl glycol as a protecting group imparts enhanced stability to the boronic acid moiety, facilitating its isolation, purification, and long-term storage.[2][3] This increased stability makes it a valuable reagent in multi-step syntheses where the boronic acid functionality needs to be carried through various reaction conditions.[4][5] This document will provide a comprehensive overview of the stability, safe handling, and practical applications of this versatile reagent, with a focus on empowering researchers to confidently and effectively incorporate it into their synthetic workflows.
Chemical Properties and Stability Profile
Molecular Structure and Properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-Phenylvinylboronic acid, neopentyl glycol ester |
| CAS Number | 938080-25-2[6] |
| Molecular Formula | C₁₃H₁₇BO₂[6] |
| Molecular Weight | 216.08 g/mol [6] |
| Appearance | Solid or liquid |
Stability Considerations:
The neopentyl glycol protecting group significantly enhances the hydrolytic stability of the boronic acid compared to its pinacol ester counterpart.[2] This is attributed to the Thorpe-Ingold effect, where the gem-dimethyl group on the neopentyl backbone constrains the conformation of the six-membered dioxaborinane ring, sterically hindering the approach of water to the boron center.
Thermal Stability: Vinyl boronic esters can be susceptible to thermal degradation.[7][8] While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not published, it is advisable to avoid unnecessarily high temperatures during synthesis, purification, and storage. Decomposition may lead to polymerization or the formation of other byproducts.[4]
Air and Moisture Sensitivity: Like most organoboron compounds, this compound should be considered sensitive to air and moisture.[9] Oxidation of the carbon-boron bond can occur, and hydrolysis has been discussed. Therefore, handling under an inert atmosphere (e.g., nitrogen or argon) is crucial to maintain the integrity of the reagent.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with organoboron reagents.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Protective Clothing: A flame-resistant lab coat should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
Storage:
For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[9] It is recommended to store the compound in a cool, dry, and dark place. A freezer is often the preferred storage location.
Quenching and Disposal:
Unused or residual amounts of the reagent must be quenched safely. This can be achieved by slowly adding the material to a stirred mixture of a protic solvent like isopropanol, followed by the cautious addition of water. The quenching process should be performed in a fume hood, and appropriate PPE should be worn. Dispose of the resulting mixture in accordance with local regulations.
Synthesis and Purification
While a specific, validated protocol for the synthesis of this compound is not extensively detailed in peer-reviewed literature, a general and reliable method involves the esterification of 1-phenylvinylboronic acid with neopentyl glycol.[6] The following is an adapted, step-by-step methodology based on established procedures for the synthesis of neopentyl glycol boronic esters.[10]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Phenylvinylboronic acid
-
Neopentyl glycol
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 1-phenylvinylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).
-
Solvent Addition: Add a sufficient volume of toluene to suspend the reagents.
-
Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction until no more water is collected.
-
Cooling and Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel. The increased stability of the neopentyl glycol ester facilitates purification by chromatography.[11]
Caption: General workflow for the synthesis of this compound.
Characterization
Characterization of the final product is crucial to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the phenyl, vinyl, and neopentyl glycol protons.
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
¹¹B NMR: A broad singlet is expected, with a chemical shift indicative of a trigonal boronic ester.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the B-O and C=C bonds.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of substituted styrenes and other complex molecules. The vinyl boronate moiety allows for the formation of a new carbon-carbon bond at the vinylic position.
Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Halide
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene/water, DMF)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2-3 equiv).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a more active pre-catalyst. |
| Poorly degassed solvent | Ensure thorough degassing of the solvent by sparging with an inert gas or freeze-pump-thaw cycles. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. | |
| Protodeboronation of the starting material | Presence of water and strong base | Use anhydrous conditions and a milder base such as K₂CO₃ or KF.[12] |
| Homocoupling of the boronic ester | Presence of oxygen | Ensure the reaction is run under a strict inert atmosphere.[13] |
Conclusion
This compound is a valuable and versatile reagent for organic synthesis. Its enhanced stability, conferred by the neopentyl glycol protecting group, makes it a superior alternative to the free boronic acid or its pinacol ester in many applications. By understanding its stability profile and adhering to the proper handling and reaction protocols outlined in this guide, researchers can effectively leverage this reagent to construct complex molecular architectures with greater efficiency and reliability. The continued development and application of such well-designed reagents will undoubtedly continue to drive innovation in the fields of drug discovery and materials science.
References
- 1. US4935555A - Purification of neopentyl glycol - Google Patents [patents.google.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
- 11. koyonchem.com [koyonchem.com]
- 12. digibuo.uniovi.es [digibuo.uniovi.es]
- 13. sarponggroup.com [sarponggroup.com]
An In-Depth Technical Guide to the Reaction Mechanism and Synthetic Utility of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Abstract
This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and applications of 5,5-dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, a versatile vinyl boronate ester. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic nuances of its formation via hydroboration and its subsequent application in palladium-catalyzed cross-coupling reactions, with a particular focus on the Suzuki-Miyaura coupling. This guide emphasizes the causality behind experimental choices, the inherent stability and reactivity of the neopentyl glycol-derived boronate ester, and its practical utility in the synthesis of complex organic molecules.
Introduction: The Significance of Vinyl Boronate Esters in Modern Synthesis
Vinyl boronate esters are indispensable tools in contemporary organic chemistry, serving as key building blocks for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds. Their stability, ease of handling, and predictable reactivity make them highly valuable intermediates, particularly in the pharmaceutical industry where the efficient construction of complex molecular architectures is paramount. Among the various types of boronate esters, those derived from neopentyl glycol, such as this compound, offer a unique combination of stability and reactivity that distinguishes them from their more common pinacol-based counterparts.[1] This guide will explore the synthesis and reaction mechanisms of this specific neopentyl vinylboronate, providing insights into its advantages and applications.
Synthesis of this compound
The primary route for the synthesis of vinyl boronate esters is the hydroboration of alkynes. This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond. For the synthesis of this compound, the reaction proceeds via the hydroboration of phenylacetylene with a suitable neopentyl glycol-derived borane source.
The Hydroboration Reaction: Mechanism and Stereoselectivity
The hydroboration of terminal alkynes is generally a syn-addition process, leading to the formation of a vinylborane with the boron and hydrogen atoms on the same side of the newly formed double bond. The regioselectivity of the addition is a critical factor, with the boron atom typically adding to the less substituted carbon of the alkyne (anti-Markovnikov addition).[2] This is particularly true when using sterically hindered boranes.[2]
The reaction can be catalyzed by a variety of transition metals or can proceed under metal-free conditions. The choice of catalyst and reaction conditions can influence the stereochemical outcome, yielding either the (E)- or (Z)-isomer of the vinyl boronate. For instance, some catalytic systems provide excellent selectivity for the (E)-isomer.[3]
Caption: General schematic of the hydroboration of phenylacetylene.
Experimental Protocol: Synthesis of this compound
A representative, though general, protocol is as follows:
-
To a solution of phenylacetylene (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., argon or nitrogen), is added the hydroborating agent, such as neopentylglycolborane (1.1 equivalents).
-
If a catalyst is required (e.g., a rhodium or iridium complex), it is added at this stage (typically 1-5 mol%).
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period determined by reaction monitoring (e.g., by TLC or GC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography on silica gel.
Reaction Mechanism of this compound in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[4] this compound is an excellent coupling partner in these reactions, allowing for the introduction of a 1-phenylvinyl moiety onto a variety of organic scaffolds.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a series of well-defined steps:[5]
-
Oxidative Addition: A palladium(0) complex reacts with an organohalide (R-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronate ester is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronate ester.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Role of the Neopentyl Glycol Moiety: A Comparative Insight
The choice of the diol protecting group on the boron atom is not trivial and can significantly impact the outcome of the Suzuki-Miyaura reaction. While pinacol esters are most common, neopentyl glycol esters present distinct advantages.
Kinetic studies have shown that neopentyl arylboronic esters can exhibit different reactivity profiles compared to their pinacol counterparts. In some cases, electron-rich esters like neopentyl derivatives can lead to increased rates of transmetalation compared to the corresponding boronic acid.[6] This enhanced reactivity can be attributed to a combination of electronic and steric factors that influence the formation of the key intermediate in the transmetalation step.[6]
| Boron Reagent | Relative Rate of Transmetalation | Observations |
| Arylboronic Acid | 1.0 | Baseline for comparison. |
| Pinacol Arylboronate | Slower | Sigmoidal kinetic profiles observed, suggesting a more complex mechanism or induction period.[6] |
| Neopentyl Arylboronate | Faster | Can exhibit faster reaction rates than the corresponding boronic acid.[6] |
| Catechol Arylboronate | Faster | Electron-deficient nature of the catechol can accelerate the reaction.[6] |
Table 1: Comparative Reactivity of Boron Reagents in Suzuki-Miyaura Transmetalation. [6]
This enhanced reactivity of the neopentyl ester can be a significant advantage in challenging coupling reactions or when milder reaction conditions are desired, which is often the case in the synthesis of complex, late-stage pharmaceutical intermediates.
Applications in Drug Development
The Suzuki-Miyaura coupling is a widely used transformation in the pharmaceutical industry for the synthesis of new chemical entities.[7] The ability to efficiently and selectively form carbon-carbon bonds is crucial for building the molecular complexity required for biological activity. Vinyl boronate esters, including this compound, are valuable intermediates in this context.
While a specific, publicly documented synthesis of an approved drug utilizing this compound was not identified in the conducted searches, its structural motif is present in numerous biologically active molecules. The 1-phenylvinyl group can be found in compounds investigated for a range of therapeutic applications. The use of neopentyl glycol esters in the synthesis of bioactive molecules is documented, highlighting their utility in contexts where stability and reactivity are critical.[8]
The improved reactivity profile of neopentyl boronates can be particularly advantageous in the late-stage functionalization of complex molecules, a common strategy in medicinal chemistry to generate analogues for structure-activity relationship (SAR) studies.
Experimental Protocols for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for a specific substrate combination.
General Procedure
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents).
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water, DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Conclusion: A Valuable Tool for Synthetic Chemists
This compound is a highly valuable and versatile building block for organic synthesis. Its synthesis via the hydroboration of phenylacetylene provides a stable and readily handled source of a 1-phenylvinyl nucleophile. The neopentyl glycol protecting group imparts unique reactivity in Suzuki-Miyaura cross-coupling reactions, in some cases offering advantages over more traditional pinacol esters. For researchers and professionals in drug development, the ability to efficiently introduce the 1-phenylvinyl moiety into complex molecules makes this reagent a powerful tool for the synthesis of novel therapeutic agents. The mechanistic understanding and practical protocols outlined in this guide are intended to facilitate its broader application in the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Precise Characterization
In the landscape of modern synthetic chemistry and drug development, the utility of vinyl boronate esters is ever-expanding. These versatile intermediates are pivotal in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The compound 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, also known as α-styrenyl boronic acid neopentyl glycol ester, is a valuable building block in this class. Its reactivity and the stereochemical outcome of its subsequent transformations are intrinsically linked to its precise chemical structure and purity. Therefore, a comprehensive understanding of its spectroscopic signature is not merely an academic exercise but a critical prerequisite for its effective and reproducible application in complex synthetic pathways.
This technical guide provides an in-depth analysis of the spectral data for this compound. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral assignments but also the underlying rationale for the observed chemical shifts, vibrational frequencies, and fragmentation patterns. This document is structured to serve as a practical reference for researchers, enabling confident identification and quality assessment of this important reagent.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with a molecular formula of C₁₃H₁₇BO₂ and a molecular weight of 216.09 g/mol , presents several key features that are readily interrogated by spectroscopic methods.[1] The presence of a phenyl ring, a vinyl group directly attached to the boron atom, and the neopentyl glycol-derived dioxaborinane ring all give rise to characteristic signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR experiment requires careful sample preparation and instrument calibration.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal referenced to 0.00 ppm.
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹¹B NMR: A boron-specific probe or a broadband probe is required. Boron trifluoride diethyl etherate (BF₃·OEt₂) is often used as an external standard, with its signal set to 0.0 ppm.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~6.10 | Singlet | 1H | Vinylic proton |
| ~5.80 | Singlet | 1H | Vinylic proton |
| ~3.75 | Singlet | 4H | Methylene protons of the dioxaborinane ring (-O-CH₂-) |
| ~1.00 | Singlet | 6H | Methyl protons of the dioxaborinane ring (-C(CH₃)₂) |
Expertise & Experience: The two vinylic protons are diastereotopic and are expected to appear as distinct signals, likely singlets or narrow doublets depending on the resolution and coupling constants. The aromatic protons of the phenyl group will appear as a complex multiplet in the typical aromatic region. The four methylene protons of the neopentyl glycol backbone are equivalent due to the symmetry of the ring and thus appear as a single sharp singlet. Similarly, the six methyl protons are equivalent and give rise to a sharp singlet.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Vinylic carbon attached to Boron (C-B) |
| ~140 | Quaternary aromatic carbon (ipso-C) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~125 | Vinylic carbon (CH₂) |
| ~72 | Methylene carbons of the dioxaborinane ring (-O-CH₂) |
| ~32 | Quaternary carbon of the dioxaborinane ring (-C(CH₃)₂) |
| ~22 | Methyl carbons of the dioxaborinane ring (-C(CH₃)₂) |
Expertise & Experience: The carbon atom directly bonded to the boron atom is often broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the aromatic and vinylic carbons are in their expected regions. The neopentyl glycol moiety gives rise to three distinct signals corresponding to the methylene, quaternary, and methyl carbons.
¹¹B NMR Spectral Data
Boron-11 NMR is a crucial technique for characterizing organoboron compounds.
| Chemical Shift (δ) ppm | Assignment |
| ~28-34 | Tricovalent Boron (sp² hybridized) |
Trustworthiness: The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom. For a neutral, tricoordinate boronic ester, a chemical shift in the range of +20 to +35 ppm is expected. This confirms the presence of the desired dioxaborinane structure and the absence of significant amounts of tetracoordinate borate species or boronic acid hydrolysis products.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a disc. For liquid samples, analysis can be performed neat between two salt plates.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic and Vinylic |
| ~2960-2850 | C-H stretch | Aliphatic |
| ~1620 | C=C stretch | Vinylic |
| ~1600, 1490, 1440 | C=C stretch | Aromatic |
| ~1350-1300 | B-O stretch | Boronate ester |
| ~1150-1000 | C-O stretch | Ester |
Authoritative Grounding: The strong absorption band in the 1350-1300 cm⁻¹ region is characteristic of the B-O stretching vibration in boronate esters and serves as a key diagnostic peak. The presence of aromatic and vinylic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching vibrations, further confirms the overall structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques suitable for this type of molecule, as they are less likely to cause extensive fragmentation of the molecular ion. Electron ionization (EI) can also be used, but will likely lead to more significant fragmentation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Expected Mass Spectrum
| m/z | Interpretation |
| 216.13 | [M]⁺, Molecular ion |
| 217.14 | [M+H]⁺, Protonated molecular ion |
| 239.12 | [M+Na]⁺, Sodium adduct |
Fragmentation Pathway Analysis:
Under electron ionization (EI), the molecular ion can undergo fragmentation. A logical fragmentation pathway would involve the loss of the phenylvinyl group or cleavage within the dioxaborinane ring.
Caption: Plausible fragmentation pathway for this compound under EI-MS.
Trustworthiness: The observation of the molecular ion peak at the correct m/z value is the primary confirmation of the compound's identity. High-resolution mass spectrometry can provide an exact mass measurement, which can be used to calculate the elemental formula, adding a high degree of confidence to the identification.
Conclusion: A Foundation for Reliable Synthesis
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its unambiguous identification and quality control. By understanding the characteristic signals in ¹H, ¹³C, and ¹¹B NMR, the key vibrational bands in IR spectroscopy, and the expected molecular ion and fragmentation patterns in mass spectrometry, researchers can confidently utilize this versatile reagent in their synthetic endeavors. Adherence to the outlined experimental protocols will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.
References
An In-depth Technical Guide to the Physical Properties of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, a vinylboronate ester with significant potential in organic synthesis and medicinal chemistry. This document consolidates available data on its structural, physical, and chemical characteristics, offering a critical resource for researchers engaged in its use. While key parameters such as molecular weight and boiling point have been established, this guide also highlights areas where experimental data remains unpublished, thereby identifying opportunities for further characterization.
Introduction: The Significance of Vinylboronate Esters in Modern Synthesis
Vinylboronate esters are versatile intermediates in organic chemistry, most notably for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The compound this compound (CAS Number: 938080-25-2) belongs to this important class of reagents. Its structure, featuring a neopentyl glycol-protected boronic acid and a phenyl-substituted vinyl group, makes it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The neopentyl glycol protecting group confers enhanced stability compared to other boronic acid esters, facilitating its isolation, purification, and handling under a broader range of reaction conditions. A thorough understanding of its physical properties is paramount for its effective application in synthetic protocols and for the development of robust and scalable chemical processes.
Molecular Structure and Core Physical Data
The foundational physical properties of this compound are summarized in the table below. These data are essential for stoichiometric calculations, reaction setup, and purification procedures.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₇BO₂ | |
| Molecular Weight | 216.09 g/mol | |
| CAS Number | 938080-25-2 | [1][2] |
| Physical Form | Solid or Liquid | [2] |
| Boiling Point | 130 °C at 1 mmHg | |
| Melting Point | Not available |
The ambiguous description of its physical form as "Solid or liquid" suggests that the compound may exist as a low-melting solid or a viscous oil at ambient temperature.[2] The recommendation for storage in a freezer under an inert atmosphere further implies a need to prevent degradation or physical changes over time.[2] The lack of a reported melting point is a significant gap in the physical characterization of this compound.
Spectroscopic and Chromatographic Characterization (Anticipated)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key resonances would include signals for the vinyl protons, the aromatic protons of the phenyl group, the methylene protons of the neopentyl glycol backbone, and the methyl protons. The chemical shifts and coupling constants of the vinyl protons would be particularly informative for confirming the stereochemistry of the double bond.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the vinyl carbons, the aromatic carbons, the quaternary carbon and methylene carbons of the neopentyl glycol moiety, and the methyl carbons. The chemical shift of the carbon atom bonded to the boron atom would be a characteristic feature.
-
¹¹B NMR: Boron-11 NMR spectroscopy would provide direct evidence for the presence and the coordination environment of the boron atom. A single resonance is expected, with a chemical shift characteristic of a trigonal planar boronate ester.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to display characteristic absorption bands for C=C stretching of the vinyl and aromatic groups, C-H stretching and bending vibrations for the alkyl and aromatic moieties, and strong B-O and C-O stretching vibrations associated with the dioxaborinane ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide additional structural information.
Solubility Profile (Provisional)
The solubility of this compound in various solvents has not been experimentally documented. However, based on its chemical structure, a qualitative solubility profile can be inferred. The presence of a nonpolar phenyl group and alkyl chains suggests good solubility in common nonpolar organic solvents such as hexanes, toluene, and diethyl ether. It is expected to be soluble in moderately polar solvents like dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran (THF). Its solubility in polar protic solvents like water and methanol is anticipated to be low due to the predominantly nonpolar nature of the molecule.
Experimental Workflow for Physical Characterization
The following diagram outlines a standard experimental workflow for the comprehensive physical and structural characterization of a novel or poorly characterized compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and comprehensive characterization of a chemical compound.
Safety and Handling
Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is recommended to store the compound in a tightly sealed container under an inert atmosphere and at low temperatures to maintain its integrity.[2]
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate with established utility in organic chemistry. This guide has synthesized the currently available data on its physical properties. However, it is evident that a complete experimental characterization, including a definitive determination of its physical state at standard temperature and pressure, a precise melting point, comprehensive spectroscopic data (¹H, ¹³C, and ¹¹B NMR; IR; MS), and a quantitative solubility profile, is yet to be published. The generation and dissemination of this data would be of significant benefit to the scientific community, enabling more precise and reproducible applications of this versatile reagent in research and development.
References
Methodological & Application
Advanced Suzuki Coupling Reactions: Protocols and Applications of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide delves into the application of a specialized organoboron reagent, 5,5-dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane , a neopentyl glycol boronic ester derivative of α-phenylvinylboronic acid. We will explore the inherent advantages of employing this stable yet reactive boronic ester over its corresponding boronic acid, provide a mechanistic overview, and present detailed, field-proven protocols for its successful implementation in Suzuki coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced coupling strategies for the synthesis of complex molecules, such as substituted styrenes and polyolefins.[1]
Introduction: The Advantage of Neopentyl Glycol Boronic Esters
The Suzuki-Miyaura reaction traditionally utilizes boronic acids as the organoboron coupling partner.[1] However, boronic acids are not without their limitations. They are prone to dehydration to form cyclic boroxine anhydrides and can undergo protodeboronation, particularly with sensitive substrates like vinyl or electron-deficient arylboronic acids.[3][4] These stability issues can complicate purification, storage, and lead to inconsistent reaction yields.[5]
Boronic esters, such as the widely used pinacol esters, offer a significant improvement in stability.[2] The focus of this guide, This compound (a neopentyl glycol ester), represents a premier class of these reagents.
Key Advantages:
-
Enhanced Stability: Neopentyl glycol esters are often crystalline, air-stable solids that are significantly less prone to decomposition and protodeboronation compared to free boronic acids.[6][7] This stability facilitates easier handling, purification by standard column chromatography, and long-term storage, ensuring higher purity of the starting material.[2][5]
-
Improved Reaction Performance: By mitigating decomposition pathways, the use of boronic esters can lead to higher isolated yields and more reproducible outcomes, especially in complex syntheses.[5][6]
-
Favorable Solubility: Unlike boronic acids, these esters dissolve readily in common aprotic organic solvents, enabling homogeneous reaction conditions which can improve reaction kinetics.[6][7]
While boronic esters are generally less Lewis acidic and may exhibit lower reactivity than boronic acids, this is readily overcome by the appropriate choice of base, which activates the ester for the critical transmetalation step.[7][8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling reaction is rooted in a palladium-catalyzed cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The process consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the organic halide (R¹-X). This forms a Pd(II) complex, the initial organopalladium intermediate.[8] The reactivity order for the halide is typically I > Br > OTf >> Cl.[1][8]
-
Transmetalation: This is the key step where the organic moiety is transferred from the boron reagent to the palladium center. The boronic ester is first activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate "ate" complex.[1][9] This complex then reacts with the Pd(II) intermediate to exchange its halide ligand for the 1-phenylvinyl group from the boron reagent. The exact mechanism of transmetalation remains an area of active research.[1]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex is often unstable and rapidly undergoes reductive elimination. This step forms the desired C-C bond in the final product (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue.[8]
Experimental Protocols and Methodologies
General Considerations & Reagent Selection
A successful Suzuki coupling reaction depends on the judicious selection of several key components:
-
Palladium Source (Catalyst): Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The choice often depends on the complexity of the substrates and the desired reaction temperature.[8][10]
-
Ligand: Phosphine ligands are critical for stabilizing the palladium catalyst and tuning its reactivity. For coupling with vinylboronates, ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or the bulky tri-tert-butylphosphine (P(t-Bu)₃) are often effective.[9][10]
-
Base: An appropriate base is essential for activating the boronic ester. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used and effective.[1][8] For anhydrous conditions, organic-soluble bases like potassium trimethylsilanolate (KOSiMe₃) can dramatically accelerate the reaction.[6]
-
Solvent: The reaction is versatile and can be performed in a variety of solvents, including toluene, 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).[1] Biphasic systems (e.g., toluene/water) are also common.
-
Reaction Temperature: Reactions can often be run at room temperature, particularly with highly reactive catalysts and substrates, but may require heating (50-100 °C) to drive less reactive partners to completion.[8][10]
Protocol: Suzuki Coupling of an Aryl Bromide with this compound
This protocol provides a representative procedure for the cross-coupling of a generic aryl bromide. Note: This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
Aryl bromide (1.0 equiv, e.g., 1.0 mmol)
-
This compound (1.2 equiv, 1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 0.02 mmol)
-
Tricyclohexylphosphine [PCy₃] (0.04 equiv, 0.04 mmol)
-
Potassium Phosphate, tribasic [K₃PO₄] (2.0 equiv, 2.0 mmol)
-
Anhydrous Toluene (5 mL per 1.0 mmol of aryl bromide)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[11]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.[11]
-
Summary of Typical Reaction Parameters
The following table summarizes common conditions for Suzuki coupling reactions involving vinylboronic acid derivatives, providing a starting point for optimization.
| Parameter | Typical Range/Value | Rationale & Expert Insight |
| Boronic Ester Equiv. | 1.1 - 1.5 | A slight excess ensures complete consumption of the potentially more valuable halide partner and compensates for any minor degradation. |
| Pd Catalyst Loading | 1 - 5 mol% | Lower loadings are desirable for cost and sustainability. Higher loadings may be needed for challenging substrates (e.g., aryl chlorides).[2] |
| Ligand | PPh₃, PCy₃, P(t-Bu)₃ | Bulky, electron-rich phosphines like PCy₃ or P(t-Bu)₃ often accelerate the oxidative addition and reductive elimination steps, enabling reactions at lower temperatures.[9][10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ and Cs₂CO₃ are often superior for boronic esters. The choice can influence reaction rate and side product formation. |
| Solvent | Toluene, Dioxane, THF | The choice of solvent can affect solubility and reaction temperature. Toluene and dioxane are common for reactions requiring heating. |
| Temperature | RT to 100 °C | Many modern catalyst systems allow for reactions at room temperature, especially with aryl bromides or iodides.[10] Chlorides typically require higher temperatures. |
Conclusion and Future Outlook
This compound is a highly valuable reagent for modern organic synthesis. Its superior stability, ease of handling, and high reactivity in optimized Suzuki-Miyaura coupling protocols make it an excellent alternative to the corresponding free boronic acid. By understanding the mechanistic principles and carefully selecting the catalyst, ligand, and base system, researchers can reliably construct complex molecular architectures with high yields. As the demand for efficient and robust synthetic methods continues to grow in pharmaceutical and materials science, the application of well-defined, stable boronic esters will undoubtedly become even more widespread.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Boron Suzuki Coupling | Borates Today [borates.today]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reagent: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the quest for efficient and selective carbon-carbon bond formation methodologies is perpetual. Among the arsenal of reagents available to chemists, organoboron compounds have carved a significant niche, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide delves into the applications of a particularly valuable, yet specialized, vinylboronic ester: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane . This compound serves as a robust and versatile building block for the introduction of the 1-phenylvinyl moiety, a structural motif present in numerous biologically active molecules and advanced materials.
This document provides an in-depth exploration of the utility of this compound, offering detailed application notes and field-proven protocols tailored for researchers, scientists, and professionals in drug development. The focus is not merely on procedural steps but on the underlying principles that govern the reactivity and selectivity of this reagent, empowering the user to adapt and innovate within their synthetic campaigns.
Understanding the Reagent: Structure, Stability, and Handling
This compound belongs to the class of neopentyl glycol boronic esters. The presence of the neopentyl glycol protecting group confers enhanced stability compared to the corresponding boronic acid, making it less prone to protodeboronation and decomposition.[1] This increased stability translates to a longer shelf-life and greater tolerance to a wider range of reaction conditions.
Key Structural Features:
-
Vinyl Boronic Ester: The core functionality that enables its participation in cross-coupling reactions.
-
1-Phenylvinyl Group: The specific fragment that is transferred during the synthetic transformation.
-
5,5-Dimethyl-1,3,2-dioxaborinane Ring: A neopentyl glycol-derived protecting group that enhances stability and handling characteristics.
Stability and Handling:
While more stable than the corresponding boronic acid, this compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended) to minimize potential degradation over time.[2] It is typically a solid or a liquid at room temperature. As with all organoboron reagents, it is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
Primary Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Substituted Styrenes
The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction facilitates the formation of a carbon-carbon bond between the vinyl carbon of the boronic ester and an sp2-hybridized carbon of an organic halide or triflate. This methodology provides a powerful and modular route to a diverse array of substituted styrenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[5][6]
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
Causality behind the steps:
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halide bond of the aryl or vinyl halide, forming a palladium(II) intermediate. The choice of palladium precursor and ligands is critical here to facilitate this step.
-
Transmetalation: This is the key bond-forming step where the organic group from the boron atom is transferred to the palladium center. The presence of a base is essential to activate the boronic ester, forming a more nucleophilic "ate" complex, which readily undergoes transmetalation.[8] The nature of the base and solvent can significantly influence the rate and efficiency of this step.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a range of aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow:
Figure 2: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1-10 mol%). Then, add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted styrene.
Data Presentation: Representative Substrate Scope and Yields
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-1-(1-phenylvinyl)benzene | 92 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Nitro-1-(1-phenylvinyl)benzene | 85 |
| 3 | 2-Bromopyridine | 2-(1-Phenylvinyl)pyridine | 78 |
| 4 | Methyl 4-bromobenzoate | Methyl 4-(1-phenylvinyl)benzoate | 89 |
Note: Yields are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Further Applications: Expanding the Synthetic Utility
While Suzuki-Miyaura coupling is the most prominent application, the reactivity of this compound can be harnessed in other valuable transformations.
Catalytic Vinylation Reactions
This reagent can also be employed in other palladium-catalyzed vinylation reactions, such as the Heck reaction, although this is less common for boronic esters compared to vinyl halides. Additionally, it can participate in rhodium-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds, providing access to more complex molecular architectures.
Synthesis of Multi-substituted Olefins
Through sequential cross-coupling strategies, this compound can be a precursor to tri- and tetra-substituted olefins. For instance, the initial Suzuki-Miyaura product can be further functionalized through other C-H activation or cross-coupling methodologies.
Conclusion and Future Outlook
This compound is a highly effective and versatile reagent for the introduction of the 1-phenylvinyl group in organic synthesis. Its stability, coupled with its reliable reactivity in Suzuki-Miyaura cross-coupling, makes it an invaluable tool for the construction of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this reagent in their synthetic endeavors. As the demand for increasingly sophisticated molecular architectures continues to grow, the applications of specialized organoboron reagents like this will undoubtedly continue to expand, opening new avenues for innovation in chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. 1.1.5 Vinylation Using a Palladium Catalyst [ouci.dntb.gov.ua]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Introduction: A Versatile Building Block for Modern Organic Synthesis
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is a valuable organoboron compound with the chemical formula C₁₃H₁₇BO₂ and a molecular weight of 216.09 g/mol . This reagent serves as a stable and efficient precursor for the 1-phenylvinyl boronic acid moiety, a key building block in the synthesis of complex organic molecules. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. The neopentyl glycol-derived dioxaborinane ring enhances the stability of the boronic ester, making it easier to handle and store compared to the corresponding free boronic acid, which can be prone to decomposition.[1][2][3] This increased stability is a significant advantage in multi-step syntheses, contributing to higher reproducibility and yields.[1]
The 1-phenylvinyl structural motif is of particular interest in medicinal chemistry and materials science. Its incorporation into molecular frameworks can impart unique conformational constraints and electronic properties. The ability to form 1,1-diarylethylenes and other substituted styrenes via Suzuki-Miyaura coupling makes this compound a powerful tool for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]
Chemical Properties and Handling
| Property | Value |
| CAS Number | 938080-25-2 |
| Molecular Formula | C₁₃H₁₇BO₂ |
| Molecular Weight | 216.09 g/mol |
| Appearance | Typically a white to off-white solid |
| Storage | Store in a cool, dry place under an inert atmosphere. Recommended to be stored at 2-8 °C for long-term stability. |
Handling Precautions:
While this compound is more stable than its corresponding boronic acid, it is still recommended to handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual oxidation and hydrolysis. Avoid contact with strong oxidizing agents and moisture. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6][7][8][9] this compound is an excellent coupling partner in this reaction, allowing for the introduction of the 1-phenylvinyl group onto various aromatic and heteroaromatic scaffolds.
Reaction Mechanism: A Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (the 1-phenylvinyl moiety in this case) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl bromide used.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Typical Amount |
| This compound | 938080-25-2 | 216.09 | 1.1 - 1.5 eq. |
| Aryl Bromide | Varies | Varies | 1.0 eq. |
| Pd(dppf)Cl₂ | 72287-26-4 | 731.7 | 0.01 - 0.05 eq. |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 - 3.0 eq. |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Varies |
| Water (degassed) | 7732-18-5 | 18.02 | Varies |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and cesium carbonate (2.5 eq.).
-
Seal the flask with a septum or screw cap.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water per 1 mmol of aryl bromide).
-
Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
-
Catalyst Addition:
-
To the stirred mixture, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.).
-
Briefly purge the flask with the inert gas again.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-1-phenylethylene product.
-
Characterization of this compound
The structure of this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the phenyl group protons, the methylene protons of the dioxaborinane ring, and the methyl protons of the neopentyl group. The vinyl protons will appear as distinct singlets. The phenyl protons will typically appear in the aromatic region (δ 7.0-7.6 ppm). The CH₂ protons of the dioxaborinane ring will likely appear as a singlet, and the two methyl groups will also give a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the vinyl carbons, the aromatic carbons of the phenyl ring, the quaternary carbon and the methylene carbons of the dioxaborinane ring, and the methyl carbons.
-
¹¹B NMR: The boron-11 NMR spectrum should show a single resonance characteristic of a tri-coordinate boronic ester.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos), or varying the base (e.g., K₃PO₄). The choice of solvent can also be critical; toluene or DMF can be effective alternatives to 1,4-dioxane.
-
Protodeboronation: The cleavage of the carbon-boron bond by a proton source is a common side reaction.[1] To minimize this, ensure that all reagents and solvents are properly dried and degassed. Using a stronger, less nucleophilic base may also be beneficial.
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halides can occur. This can often be suppressed by using a lower reaction temperature or a different catalyst system.
Conclusion
This compound is a highly useful and versatile reagent for the synthesis of substituted styrenes and other complex molecules through the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability compared to the free boronic acid makes it an attractive choice for researchers in both academic and industrial settings. The protocol provided herein serves as a robust starting point for the application of this valuable building block in organic synthesis.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atamankimya.com [atamankimya.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane in Synthetic Chemistry
Introduction: A Versatile Building Block for Styrene Synthesis
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is a valuable organoboron compound that serves as a stable and efficient precursor for the 1-phenylvinyl boronic acid moiety. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to generate a wide array of substituted styrenes. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The neopentyl glycol protecting group confers enhanced stability compared to the free boronic acid, allowing for easier handling, purification, and storage, while often providing comparable or superior reactivity to other boronate esters, such as the commonly used pinacol esters.
This guide provides an in-depth look at the practical applications of this compound, with a focus on detailed protocols for its use in the Suzuki-Miyaura cross-coupling, the rationale behind the experimental choices, and a discussion of its advantages as a synthetic building block.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 938080-25-2[1][2] |
| Molecular Formula | C₁₃H₁₇BO₂[1] |
| Molecular Weight | 216.09 g/mol |
| Appearance | White to off-white solid or liquid |
| Storage | Store in a cool, dry place under an inert atmosphere. The compound is sensitive to moisture and air. |
Safety Precautions:
The Suzuki-Miyaura Reaction: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[5] It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[5] The catalytic cycle is well-established and consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Advantages of the Neopentyl Glycol Moiety
While pinacol esters are widely used in Suzuki-Miyaura couplings, neopentyl glycol esters, such as this compound, offer several advantages.[6] They often exhibit greater stability towards silica gel chromatography, which can simplify purification.[7] Furthermore, in some cases, neopentyl glycol esters have been shown to provide faster reaction rates compared to their pinacol counterparts.[8] The choice of the diol protecting group can significantly influence the rate of transmetalation, a key step in the catalytic cycle.[8]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The conditions are based on established methods for similar vinyl boronate esters and may require optimization for specific substrates.[9]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Materials:
| Reagent | Amount (Equivalents) | Molar Mass ( g/mol ) |
| Aryl Bromide | 1.0 | Varies |
| This compound | 1.2 | 216.09 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.03 - 0.05 | 1155.56 |
| Base (e.g., K₂CO₃ or K₃PO₄) | 2.0 - 3.0 | 138.21 / 212.27 |
| Solvent (e.g., Toluene or Dioxane) | - | - |
| Water (degassed) | - | 18.02 |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03-0.05 equiv.). Add the degassed organic solvent (e.g., toluene or dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-1-phenylethene.
Rationale for Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, it is crucial to perform the reaction under an inert atmosphere.
-
Base: The base plays a critical role in the transmetalation step, activating the organoboron species to facilitate the transfer of the vinyl group to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble reactants and the inorganic base. Degassing the solvents is important to remove dissolved oxygen.
-
Excess Boronate Ester: A slight excess of the boronate ester is often used to ensure complete consumption of the limiting aryl halide.
Applications in Synthesis: Access to Substituted Styrenes
The primary utility of this compound is as a synthetic equivalent of the 1-phenylvinyl anion in cross-coupling reactions. This provides a straightforward and high-yielding route to a variety of substituted styrenes, which are important monomers in polymer chemistry and versatile intermediates in organic synthesis. For example, they can undergo further transformations such as polymerization, hydrogenation, epoxidation, and dihydroxylation to generate a diverse range of valuable compounds.
Conclusion
This compound is a highly effective and stable building block for the synthesis of substituted styrenes via the Suzuki-Miyaura cross-coupling reaction. The neopentyl glycol protecting group offers advantages in terms of stability and, in some cases, reactivity. The provided protocol serves as a valuable starting point for the use of this reagent in the synthesis of complex organic molecules for applications in drug discovery, materials science, and beyond. As with any synthetic method, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. fishersci.com [fishersci.com]
- 4. biqmaterials.com [biqmaterials.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Strategic Advantage of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane in Modern Cross-Coupling Chemistry: Application Notes and Protocols
Introduction: A New Paradigm in Vinylboronate Stability and Reactivity
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1] Its application in the synthesis of complex molecules, from pharmaceuticals to advanced materials, is extensive.[2] Central to this transformation is the organoboron reagent. While boronic acids have been the traditional workhorses, their inherent instability—often leading to decomposition and challenging purification—has driven the development of more robust alternatives.[3]
Among these, boronate esters have emerged as highly valuable coupling partners. This guide focuses on a particularly advantageous reagent: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane . This compound, a neopentyl glycol-derived α-styrenylboronate, offers a compelling combination of stability and reactivity, addressing many of the challenges associated with its boronic acid counterpart. The neopentyl glycol protecting group imparts significant steric hindrance around the boron atom, enhancing the reagent's bench-top stability and simplifying its handling and purification.[4] This heightened stability translates to more reproducible and reliable results, a critical factor in both discovery and process chemistry.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It provides an in-depth look at the mechanistic rationale for using this reagent, a detailed, field-tested protocol for its application in Suzuki-Miyaura coupling, and a discussion of the key parameters that ensure successful and high-yielding transformations.
The Neopentyl Glycol Advantage: Mechanistic Insights and Causality
The choice of a neopentyl glycol boronate ester is not merely for convenience; it has profound implications for the reaction mechanism and outcome. While boronic acids are often more reactive, this comes at the cost of stability.[5] Boronate esters, particularly sterically hindered ones like the 5,5-dimethyl-1,3,2-dioxaborinane derivatives, offer a superior balance.
Enhanced Stability: The gem-dimethyl groups on the neopentyl glycol backbone create a sterically congested environment around the boron atom. This conformation physically shields the boron from premature protodeboronation, a common side reaction with boronic acids, especially under basic aqueous conditions.[4] This stability ensures that the active reagent is present in a consistent concentration throughout the reaction, leading to more predictable kinetics and higher yields.
Direct Transmetalation Pathway: A pivotal aspect of boronate ester chemistry in Suzuki-Miyaura couplings is the mechanism of transmetalation. It was once thought that boronate esters required hydrolysis to the corresponding boronic acid in situ before transmetalation could occur. However, extensive mechanistic studies have demonstrated that boronic esters can and do undergo direct transmetalation with the palladium(II) intermediate.[6] In fact, for certain electron-rich esters, including neopentyl glycolates, this direct pathway can be significantly faster than that of the corresponding boronic acid.[6] This anhydrous pathway, often facilitated by bases like potassium trimethylsilanolate (TMSOK), allows for reactions under homogeneous conditions in ethereal solvents, which can accelerate the reaction and improve yields.[7]
The overall catalytic cycle, a well-established process, is depicted below. The use of this compound fits seamlessly into this cycle, offering its unique advantages at the crucial transmetalation step.
Figure 1. Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol provides a general, robust method for the palladium-catalyzed cross-coupling of this compound with a range of aryl bromides. The conditions outlined below are a validated starting point; however, optimization of catalyst, ligand, base, and solvent may be necessary for particularly challenging substrates.
Materials:
-
Vinylboronate: this compound (1.2 equiv)
-
Aryl Halide: Substituted aryl bromide (1.0 equiv)
-
Palladium Pre-catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2-5 mol%)
-
Base: K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. A positive pressure of inert gas should be maintained.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Subsequently, add the degassed solvent mixture (1,4-Dioxane/H₂O, 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure stilbene product.
Workflow Diagram:
Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Substrate Scope and Expected Outcomes
The use of this compound is expected to be effective for a broad range of aryl bromides. The following table provides representative examples of expected outcomes based on the reactivity patterns of similar vinylboronates in Suzuki-Miyaura couplings. Yields are illustrative and will vary based on specific reaction optimization.
| Entry | Aryl Bromide | Catalyst | Base | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 80 | 6 | >90 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | 80 | 6 | >90 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | K₂CO₃ | 100 | 4 | >85 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | Cs₂CO₃ | 90 | 8 | >88 |
| 5 | 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | 100 | 12 | >75 |
| 6 | 4-Bromobenzaldehyde | Pd(PPh₃)₄ | K₂CO₃ | 80 | 5 | >80 |
Notes on Reactivity:
-
Electron-donating groups (e.g., -OMe, -Me) on the aryl bromide generally lead to high yields.
-
Electron-withdrawing groups (e.g., -NO₂, -CHO) are also well-tolerated and often react readily.
-
Heteroaromatic halides such as bromopyridines are viable substrates, although they may require stronger bases (e.g., Cs₂CO₃) and potentially different ligand systems for optimal results.[1]
-
Sterically hindered aryl bromides (e.g., ortho-substituted) may require higher temperatures, longer reaction times, or the use of bulkier phosphine ligands to achieve high conversion.
Conclusion and Future Outlook
This compound represents a significant advancement in the toolkit for Suzuki-Miyaura cross-coupling reactions. Its inherent stability, conferred by the neopentyl glycol moiety, simplifies handling and improves reproducibility, while its demonstrated reactivity allows for the efficient synthesis of a wide array of substituted stilbenes and related vinylarenes. The ability of this class of boronate esters to participate in direct, anhydrous transmetalation pathways opens avenues for homogeneous reaction conditions that can lead to faster and more efficient couplings.
For professionals in drug discovery and process development, the reliability and robustness of this reagent make it an attractive choice for constructing complex molecular architectures. As the demand for efficient and scalable synthetic methods continues to grow, the strategic application of well-designed reagents like this compound will be paramount in accelerating the pace of chemical innovation.
References
- 1. Palladium charcoal-catalyzed Suzuki-Miyaura coupling to obtain arylpyridines and arylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. (2002) | Fergal Kerins | 57 Citations [scispace.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
The Strategic Application of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane in Complex Molecule Synthesis
Introduction: The Rise of Vinyl Boronate Esters in Modern Organic Synthesis
The relentless pursuit of molecular complexity in pharmaceutical and materials science has necessitated the development of highly versatile and robust synthetic methodologies. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The evolution of this powerful transformation has been intrinsically linked to the development of novel organoboron reagents with enhanced stability, reactivity, and selectivity. Within this context, vinyl boronate esters have emerged as indispensable building blocks, enabling the stereospecific introduction of vinyl moieties into a wide array of organic scaffolds. This application note delves into the synthesis and strategic application of a particularly valuable reagent: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane . We will explore the rationale behind its design, provide detailed protocols for its synthesis and subsequent use in cross-coupling reactions, and discuss its advantages in the synthesis of complex molecular architectures.
The choice of the neopentyl glycol protecting group in this compound is a deliberate one, offering distinct advantages over the more common pinacol esters. Neopentylglycolboronates can exhibit greater reactivity in certain Suzuki-Miyaura couplings, particularly in anhydrous conditions, and are often more cost-effective.[1][2] This enhanced reactivity can be crucial when dealing with challenging substrates or when milder reaction conditions are required to preserve sensitive functional groups within a complex molecule.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step sequence commencing with the hydroboration of phenylacetylene, followed by transesterification. This method provides a reliable and scalable route to this versatile reagent.
Step 1: 9-BBN-Catalyzed Hydroboration of Phenylacetylene with Pinacolborane
The initial step involves the regioselective hydroboration of phenylacetylene with pinacolborane, catalyzed by 9-borabicyclo[3.3.1]nonane (9-BBN). This catalyst is crucial for achieving high yields and selectivity for the desired (E)-vinylboronate ester, as pinacolborane itself exhibits low reactivity towards terminal aromatic alkynes.[1]
Experimental Protocol: Synthesis of (E)-2-(2-phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Materials:
-
Phenylacetylene (1.0 equiv)
-
Pinacolborane (1.2 equiv)
-
9-BBN (20 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetylene and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add 9-BBN to the solution, followed by the dropwise addition of pinacolborane.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) for the disappearance of the phenylacetylene starting material.[1]
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by liquid-liquid extraction (e.g., with ethyl acetate and water/brine) followed by flash chromatography on silica gel to yield the pure (E)-2-(2-phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1]
-
Table 1: Optimized Reaction Conditions for 9-BBN-Catalyzed Hydroboration of Phenylacetylene [1]
| Parameter | Optimal Condition |
| Reactant Ratio | Phenylacetylene (1.0 equiv) : Pinacolborane (1.2 equiv) |
| Catalyst Loading | 9-BBN (20 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 65 °C (Reflux) |
| Typical Yield | 70-80% |
Step 2: Transesterification to the Neopentyl Glycol Boronate Ester
The second step involves the transesterification of the intermediate pinacol boronate ester with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This exchange of the diol protecting group is typically driven by the use of a Lewis acid catalyst or by removing the more volatile pinacol by-product.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
(E)-2-(2-phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)
-
Neopentyl glycol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Lewis acid catalyst (e.g., BF₃·OEt₂) (catalytic amount, optional)
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the pinacol boronate ester and neopentyl glycol in the anhydrous solvent.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux. A Dean-Stark apparatus can be employed to remove the liberated pinacol, driving the equilibrium towards the product.[3]
-
Monitor the reaction by TLC or GC-MS until complete conversion is observed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel.
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions, enabling the formation of substituted styrenes, which are prevalent motifs in a vast number of bioactive molecules and functional materials.
General Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
-
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH, DMF)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
-
Case Study: Synthesis of a Flavonoid Precursor
Hypothetical Reaction Scheme:
This strategic C-C bond formation allows for the rapid construction of the core chalcone scaffold, which can then be subjected to further transformations to yield a variety of flavonoid derivatives for biological screening. The mild conditions of the Suzuki-Miyaura coupling are particularly advantageous when dealing with highly functionalized and sensitive substrates common in drug discovery programs.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the stereoselective synthesis of substituted styrenes via the Suzuki-Miyaura cross-coupling reaction. Its synthesis from readily available starting materials is straightforward, and the neopentyl glycol protecting group offers advantages in terms of reactivity and cost-effectiveness. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to incorporate this powerful building block into their synthetic strategies. As the demand for increasingly complex and diverse molecular architectures continues to grow, the strategic application of well-designed organoboron reagents like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
Application Notes and Protocols for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane in Palladium-Catalyzed Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of α-Phenylvinyl Boronates in Modern Synthesis
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is a valuable vinyl boronic ester that serves as a key building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The presence of the neopentyl glycol protecting group confers enhanced stability to this organoboron reagent, making it amenable to a wider range of reaction conditions and purification techniques compared to the corresponding boronic acid. This document provides a comprehensive guide to the reaction conditions, a detailed experimental protocol for a representative Suzuki-Miyaura coupling, and an overview of the underlying mechanistic principles.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate in the presence of a base.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester (R') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic fragments (R and R') on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Optimizing Reaction Conditions for the Suzuki-Miyaura Coupling of this compound
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes typical conditions for the coupling of vinyl boronic esters with aryl halides.
| Parameter | Recommended Reagents/Conditions | Rationale and Field-Proven Insights |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst.[1] For more challenging couplings, catalysts with specialized ligands may be required. |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can significantly impact reaction efficiency. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is crucial for the activation of the boronic ester in the transmetalation step.[2] The choice of base can influence the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, DMF | A mixture of an organic solvent and an aqueous base solution is often employed. The solvent system should be chosen to ensure adequate solubility of all reactants. |
| Temperature | 80-110 °C | The reaction is typically heated to drive it to completion. The optimal temperature will depend on the specific substrates and catalyst system. |
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.). Then, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Figure 2. Workflow for the Suzuki-Miyaura coupling protocol.
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The ability to form carbon-carbon bonds with high efficiency and functional group tolerance allows for the rapid generation of compound libraries for screening and lead optimization. Vinyl boronic esters, such as this compound, are particularly useful for introducing vinyl functionalities, which are present in numerous natural products and pharmaceutical agents.
Synthesis of this compound
A common method for the synthesis of vinyl boronic esters involves the hydroboration of alkynes. For the title compound, this would typically involve the reaction of phenylacetylene with a suitable boron source, followed by esterification with neopentyl glycol.
Representative Synthesis Protocol:
-
Hydroboration: In a flame-dried flask under an inert atmosphere, a solution of a borane reagent (e.g., catecholborane) in an anhydrous solvent (e.g., THF) is treated with phenylacetylene at a controlled temperature.
-
Esterification: After the hydroboration is complete, neopentyl glycol is added to the reaction mixture.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by distillation or chromatography, to yield this compound.
Conclusion
This compound is a versatile and stable reagent for the introduction of the 1-phenylvinyl moiety in organic synthesis. Its application in the Suzuki-Miyaura cross-coupling reaction provides a powerful tool for the construction of complex molecules with applications in drug discovery and materials science. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers in these fields.
References
Application Notes and Protocols for the Utilization of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane in the Synthesis of Boron-Containing Compounds
Introduction: A Versatile Reagent for Modern Organic Synthesis
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is a valuable organoboron reagent in contemporary organic synthesis. As a neopentyl glycol boronic ester derivative of α-phenylvinylboronic acid, it offers enhanced stability compared to the corresponding boronic acid, which is prone to polymerization. This increased stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it an attractive building block for the synthesis of a variety of valuable organic molecules, particularly substituted styrenes and other vinylated aromatic and heteroaromatic compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, focusing on detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices, self-validating protocol design, and authoritative references are central to this document, ensuring both scientific integrity and practical utility.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-boron bond of the vinyl boronate ester can be efficiently transferred to a carbon atom of an organic electrophile, typically an aryl or heteroaryl halide or triflate.
Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In this context, this compound serves as an effective vinylating agent for a wide range of aryl and heteroaryl halides.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide to synthesize a substituted styrene derivative.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Solvent Addition: Add the anhydrous solvent (5-10 mL).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted styrene.
Causality Behind Experimental Choices:
-
Excess of Boronate Reagent: Using a slight excess of the boronate ester helps to drive the reaction to completion, especially if the aryl halide is precious.
-
Choice of Base: The base is crucial for the activation of the boronate ester and to facilitate the transmetalation step in the catalytic cycle. The choice of base can influence the reaction rate and yield.[1]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for reproducible results.
-
Anhydrous Solvent: While some Suzuki-Miyaura reactions tolerate water, using an anhydrous solvent is generally recommended to avoid potential side reactions like protodeboronation of the starting material or product.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of vinyl boronate esters with various aryl halides, providing a baseline for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Adapted from[2] |
| 2 | 1-Iodonaphthalene | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 | Adapted from[2] |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 16 | 78 | Adapted from[3] |
| 4 | 4-Chlorotoluene | Pd(dba)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 24 | 75 | General knowledge |
Mechanistic Insights and Visualization
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: In the presence of a base, the vinyl group from the boronate ester is transferred to the palladium center, displacing the halide and forming a new Pd(II)-vinyl complex. The base activates the boronate ester, making it more nucleophilic.
-
Reductive Elimination: The aryl and vinyl groups on the palladium center couple, forming the final C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A streamlined workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Trustworthiness: Self-Validating Systems in Protocol Design
The provided protocols are designed to be self-validating through in-process controls. Monitoring the reaction by TLC or GC-MS allows the researcher to track the consumption of starting materials and the formation of the product. Comparison with authentic samples or analysis of the crude reaction mixture can confirm the identity of the desired product and indicate the presence of any significant side products. Common side reactions to be aware of include homocoupling of the aryl halide and protodeboronation of the vinyl boronate ester.
Conclusion and Future Directions
This compound is a highly effective reagent for the synthesis of substituted styrenes via Suzuki-Miyaura cross-coupling. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors. Future research may focus on expanding the scope of this reagent to other cross-coupling reactions, such as the Heck-Mizoroki reaction, and exploring its application in the synthesis of complex natural products and pharmaceutical intermediates.
References
Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Using 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds.[1] This application note provides a detailed guide to leveraging the unique advantages of 5,5-dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, a neopentyl glycol-protected vinylboronic ester, in palladium-catalyzed cross-coupling reactions. We focus on the implementation of microwave-assisted protocols, which dramatically accelerate reaction times, improve yields, and enhance overall efficiency compared to conventional heating methods.[2] This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of substituted styrenes and related vinylarenes, which are prevalent motifs in pharmaceuticals and advanced materials.
Introduction: The Strategic Advantage of Neopentyl Glycol Vinylboronates
While traditional boronic acids are widely used in Suzuki-Miyaura couplings, they can be prone to decomposition and protodeboronation, particularly under harsh reaction conditions or during prolonged storage.[3] Boronic esters offer a stable and robust alternative. This compound, derived from neopentyl glycol, provides exceptional stability due to the Thorpe-Ingold effect of the gem-dimethyl group, which favors the cyclic ester structure.[4]
Key Advantages:
-
Enhanced Stability: The neopentyl glycol protecting group makes the reagent significantly more stable to air and moisture than its corresponding boronic acid, simplifying handling and storage.[4][5]
-
Reduced Side Reactions: The robust nature of the ester minimizes premature protodeboronation, a common side reaction with boronic acids, especially under anhydrous conditions.[3]
-
Improved Reactivity: In certain systems, boronic esters can exhibit enhanced rates of transmetalation compared to boronic acids, a critical step in the catalytic cycle.[6]
-
Precise Stoichiometry: The high purity and stability of the crystalline solid allow for more accurate weighing and stoichiometry in setting up reactions.
When combined with microwave irradiation, these advantages are amplified. Microwave heating provides rapid, uniform, and efficient energy transfer directly to the polar components of the reaction mixture, enabling reactions to reach completion in minutes rather than hours.[7][8][9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is crucial for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species (-ate complex).[6] The neopentyl glycol ester facilitates this process efficiently.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Microwave Irradiation
Microwave-assisted synthesis relies on the ability of dielectric materials (polar molecules) to absorb microwave energy and convert it into heat.[10] This "dielectric heating" has several profound effects on chemical reactions:
-
Rapid Heating: Solvents and reagents with high dielectric constants are heated rapidly and volumetrically, bypassing the slow thermal conductivity of the vessel walls required in conventional heating.[2]
-
Homogeneous Temperature: The bulk of the reaction mixture is heated simultaneously, reducing thermal gradients and the formation of side products at overheated vessel surfaces.
-
Targeted Energy Delivery: The energy is delivered directly to the molecules, often leading to rate accelerations that exceed what can be explained by purely thermal effects.[7]
This rapid and efficient heating is particularly beneficial for Suzuki-Miyaura couplings, which often require elevated temperatures to drive the oxidative addition and transmetalation steps.[1][11]
Detailed Application Protocol
This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reaction Scheme: (Aryl)-Br + this compound → (Aryl)-(1-phenylvinyl)
Materials & Equipment:
-
Reagents:
-
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL pressure-rated microwave reaction vial with a magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Flash chromatography system for purification
-
Step-by-Step Procedure:
-
Reagent Preparation: To a 10 mL microwave vial, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Causality Note: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. The base is critical for activating the boronic ester to form the reactive boronate complex required for transmetalation.[6]
-
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.03 mmol, 3 mol%).
-
Causality Note: The choice of catalyst and ligand is critical. Dppf is a bulky, electron-rich phosphine ligand that stabilizes the palladium center and promotes both oxidative addition and reductive elimination.[14]
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Causality Note: A mixed aqueous-organic solvent system is common. Water helps dissolve the inorganic base, while the organic solvent solubilizes the organic reagents and catalyst. Degassing (e.g., by sparging with argon for 10-15 minutes) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters to hold at 140 °C for 15 minutes , with an initial power of 200 W and magnetic stirring.[15]
-
Reaction Workup: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol Optimization: A Guide for Researchers
The provided protocol is a robust starting point, but optimization may be required for different substrates. The following table outlines key parameters and suggested modifications.
| Parameter | Standard Condition | Optimization Strategy & Rationale | Relevant Sources |
| Catalyst | PdCl₂(dppf) (3 mol%) | For less reactive aryl chlorides, consider more active catalysts like XPhos-Pd-G2 or use higher catalyst loading (up to 5 mol%). For highly active substrates, loading can be reduced to <1 mol%. | [1][16] |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ is a stronger base and can be more effective for challenging couplings. K₃PO₄ is another common choice. The choice of base can significantly impact reaction rate and yield. | [11][14] |
| Solvent | Dioxane/H₂O (4:1) | Other common solvents include Toluene/H₂O, THF/H₂O, or DMF. The solvent choice affects reagent solubility and the efficiency of microwave heating. | [11][14][15] |
| Temperature | 140 °C | For thermally sensitive substrates, lower the temperature to 100-120 °C and increase the reaction time. For very unreactive substrates, temperatures up to 160 °C may be necessary. | [11][15] |
| Time | 15 min | Monitor reaction progress by TLC or LC-MS at shorter time points (e.g., 5, 10 min) to avoid product degradation from prolonged heating. Some reactions may require up to 40-60 min. | [2][16] |
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for microwave-assisted Suzuki-Miyaura coupling.
Conclusion
The use of this compound in microwave-assisted Suzuki-Miyaura cross-coupling offers a powerful, efficient, and reliable method for the synthesis of vinylarenes. The superior stability of the neopentyl glycol boronic ester, combined with the rapid and uniform heating provided by microwave irradiation, leads to shorter reaction times, cleaner reaction profiles, and consistently high yields. This protocol provides a validated starting point for researchers to explore this highly effective synthetic transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions | Arab-German Young Academy [agya.info]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]
- 13. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 14. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane in Pharmaceutical Development
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, a key building block for the synthesis of complex organic molecules. This neopentyl glycol boronic ester serves as a robust and versatile reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. These application notes detail the reagent's intrinsic properties, its advantages in specific contexts over other boronic esters, and provide field-proven protocols for its successful implementation in synthetic workflows pertinent to pharmaceutical development.
Introduction: The Strategic Value of Vinyl Boronates in Medicinal Chemistry
The construction of carbon-carbon bonds is a fundamental operation in the synthesis of active pharmaceutical ingredients (APIs). Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction, which forges C(sp²)-C(sp²) bonds with high efficiency and exceptional functional group tolerance.[1] Vinyl boronic acids and their esters are particularly valuable coupling partners, enabling the introduction of vinyl groups that are prevalent in numerous natural products and pharmacologically active compounds.
This compound is the neopentyl glycol ester of 1-phenylvinylboronic acid. The neopentyl glycol protecting group imparts a unique combination of stability and reactivity, making it an essential reagent for the synthesis of styrenyl motifs and other vinylated aromatic and heteroaromatic systems that are common in drug candidates.[2] This guide will explore the technical nuances of employing this reagent, providing the causal frameworks behind protocol choices to ensure reproducible and high-yielding results.
Reagent Profile and Physicochemical Properties
A thorough understanding of a reagent's properties is paramount to its effective use.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonym | 1-Phenylvinylboronic acid, neopentyl glycol ester | [3] |
| CAS Number | 938080-25-2 | [3] |
| Molecular Formula | C₁₃H₁₇BO₂ | [3] |
| Molecular Weight | 216.09 g/mol | [3] |
| Appearance | Solid or liquid | N/A |
The neopentyl glycol moiety forms a six-membered dioxaborinane ring, which confers distinct stability and reactivity profiles compared to the more common pinacol esters, which form five-membered rings.
The Neopentyl Glycol Ester Advantage: Stability and Reactivity
The choice of diol for protecting the boronic acid is a critical experimental parameter that influences the overall success of a coupling reaction. While pinacol esters are widely used, neopentyl glycol esters offer specific advantages.
-
Enhanced Stability: Boronic esters are generally more stable than their corresponding boronic acids, exhibiting greater tolerance to silica gel chromatography which facilitates their purification and isolation.[1] The neopentyl glycol ester of 1-phenylvinylboronic acid is a stable, isolable solid that is less prone to the protodeboronation—a common decomposition pathway for vinyl and electron-deficient heteroaryl boronic acids.[4]
-
Modulated Reactivity: The rate of transmetalation in the Suzuki-Miyaura cycle is highly dependent on the nature of the boronic ester. While some studies suggest neopentyl esters can be more reactive than pinacol esters in certain systems, detailed kinetic investigations have shown that their reactivity can be tailored.[1] This modulation allows for fine-tuning of reaction conditions, which can be crucial in complex, multi-step syntheses. For instance, in challenging heteroaryl couplings, neopentyl esters have been shown to be effective nucleophiles.[5]
The structural difference between neopentyl glycol and pinacol esters is visualized below.
Figure 1. Comparison of Dioxaborinane and Dioxaborolane Rings.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is the palladium-catalyzed synthesis of styrenes and vinyl-substituted (hetero)arenes. These structural motifs are critical components of many FDA-approved drugs.
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is essential for troubleshooting and optimizing reactions.
Figure 2. Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
Causality Behind the Cycle:
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X). This is often the rate-limiting step, and its efficiency depends on the halide (I > Br > Cl) and the electron density of the palladium catalyst.
-
Transmetalation: The organic group (R²) from the boronic ester is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate species. The choice of boronic ester and base is critical here to ensure efficient transfer without reagent degradation.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Experimental Protocols
The following protocols are designed as robust starting points for researchers. Optimization may be required for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with (Hetero)Aryl Bromides
This protocol is adapted from standard procedures known to be effective for coupling vinyl boronates with a range of aryl and heteroaryl bromides, which are common intermediates in pharmaceutical synthesis.[1]
Workflow Diagram:
Figure 3. General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the (hetero)aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inerting: Seal the vial with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.1 M concentration relative to the halide), via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). Add this catalyst mixture to the reaction vial.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Advanced Anhydrous Coupling for Sensitive Substrates
For substrates that are sensitive to water or prone to side reactions under standard aqueous basic conditions, an anhydrous protocol can be superior. This method leverages the high solubility and reactivity of potassium trimethylsilanolate (TMSOK) in ethereal solvents.[6]
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the (hetero)aryl halide (1.0 equiv) and this compound (1.1 equiv).
-
Catalyst & Solvent Addition: Add the palladium catalyst/ligand system (e.g., Pd(dba)₂ with SPhos, 2 mol%) followed by anhydrous 1,2-dimethoxyethane (DME) (to 0.2 M).
-
Base Addition: Add a solution of potassium trimethylsilanolate (TMSOK, 1.2 equiv) in tetrahydrofuran (THF) dropwise over 5 minutes. Note: This may cause a mild exotherm.
-
Reaction: Stir the homogeneous mixture at a controlled temperature (e.g., 40-60 °C) for 1-5 hours.
-
Monitoring & Workup: Monitor the reaction as described in Protocol 1. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride. Proceed with an extractive workup using ethyl acetate.
-
Purification: Purify the product via flash column chromatography. This anhydrous method often leads to cleaner reaction profiles and can significantly shorten reaction times.[6]
Troubleshooting and Scientific Insights
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst; Poorly soluble base; Sterically hindered substrate. | Ensure proper degassing; Switch to a more active catalyst/ligand system (e.g., Buchwald or Fu pre-catalysts); Use a soluble base like TMSOK (Protocol 2); Increase reaction temperature. |
| Protodeboronation | Presence of excess water; Base is too strong or reaction time too long. | Use an anhydrous protocol (Protocol 2); Use a milder base (e.g., K₂CO₃); Minimize reaction time once starting material is consumed. |
| Formation of Heck Product | Reaction conditions favor the Heck pathway. | The competitive Mizoroki-Heck reaction can sometimes occur with vinyl boronates. To favor Suzuki coupling, ensure the presence of a sufficient amount of water and use an inorganic base. Anhydrous conditions with organic bases tend to favor the Heck pathway. |
| Difficulty in Purification | Residual boronic acid/ester. | During workup, a wash with aqueous NaOH can help remove some boron-containing impurities. Neopentyl glycol esters are generally stable to silica gel, but streaking can occur.[1] |
Conclusion
This compound is a highly valuable and practical reagent for introducing the 1-phenylvinyl moiety into complex molecules. Its enhanced stability compared to the free boronic acid allows for easier handling, purification, and storage, which are critical considerations in a pharmaceutical development setting. The neopentyl glycol protecting group offers a distinct reactivity profile that can be leveraged to overcome challenges associated with other boronic esters. By understanding the underlying mechanistic principles of the Suzuki-Miyaura reaction and carefully selecting reaction conditions, as detailed in the provided protocols, researchers can effectively utilize this reagent to accelerate the synthesis of novel drug candidates.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting reactions with 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Welcome to the technical support center for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane (also known as the neopentyl glycol ester of 1-phenylvinylboronic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter when using this compound in your reactions, particularly in Suzuki-Miyaura cross-coupling.
Question 1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the potential causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling reaction involving this vinylboronate ester can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:
1. Reagent Integrity and Handling:
-
Hydrolysis of the Boronate Ester: this compound, like other boronate esters, is susceptible to hydrolysis, which can be a significant issue.[1] Neopentyl glycol boronates are generally more readily hydrolyzed back to the boronic acid compared to their pinacol counterparts.[2] This hydrolysis can be exacerbated by moisture in your solvents or reagents.
-
Solution: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and handle the boronate ester under an inert atmosphere (e.g., argon or nitrogen).
-
-
Storage: Improper storage can lead to degradation of the reagent.
-
Solution: Store this compound in a freezer at -20°C under an inert atmosphere, as recommended by suppliers.
-
2. Catalyst and Ligand Selection and Activation:
-
Catalyst Choice: The choice of palladium catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, some reactions, especially with challenging substrates, may require more specialized systems.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air, leading to the formation of inactive palladium oxides.
-
Solution: Thoroughly degas your reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[4]
-
3. Reaction Conditions:
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5] The strength and solubility of the base can significantly impact the reaction rate.
-
Solution: If you are using a mild base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄, which are often more effective, particularly with less reactive coupling partners.[6]
-
-
Solvent System: The solvent influences the solubility of the reagents and the stability of the catalytic species.
-
Solution: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is commonly used.[3] However, for water-sensitive substrates, anhydrous conditions may be necessary. In such cases, ensure all components are scrupulously dry.
-
-
Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. A typical range for Suzuki couplings is 80-100 °C.[6]
-
Troubleshooting Workflow for Low Conversion:
Caption: A step-by-step workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Question 2: I am observing significant amounts of a homocoupling byproduct of my boronate ester. What causes this and how can I minimize it?
Answer:
The formation of a homocoupling product (dimer of the 1-phenylvinyl group) is a common side reaction in Suzuki-Miyaura couplings.[7] This typically arises from the reaction of two molecules of the boronate ester with each other, catalyzed by the palladium species.
Primary Causes:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids and their esters.[7] It can also lead to the formation of Pd(II) species that can facilitate this side reaction.
-
Slow Transmetalation: If the transmetalation step with your desired coupling partner is slow, the boronate ester has a higher chance of reacting with itself.
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: As with low conversion issues, ensure your reaction mixture is thoroughly deoxygenated before adding the catalyst.[7]
-
Optimize Reaction Conditions to Favor Cross-Coupling:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system can influence the relative rates of cross-coupling versus homocoupling.
-
Stoichiometry: Using a slight excess of the boronate ester (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but a large excess may increase the likelihood of homocoupling.
-
-
Catalyst and Ligand Effects: Certain palladium-ligand complexes may have a higher propensity for promoting homocoupling. Experimenting with different ligand systems can sometimes mitigate this issue.
Question 3: My purified product appears to be contaminated with neopentyl glycol. How can I effectively remove it?
Answer:
The presence of neopentyl glycol in your final product is often due to the hydrolysis of the boronate ester during the reaction or workup.[2]
Purification Strategies:
-
Aqueous Workup: Neopentyl glycol is water-soluble.[8] Performing an aqueous workup by washing the organic layer with water or brine should effectively remove it.
-
Column Chromatography: If an aqueous workup is insufficient, column chromatography is generally effective. Neopentyl glycol is a polar compound and will have a different retention factor than your typically less polar cross-coupling product.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities like neopentyl glycol.[11]
Purification Decision Tree:
References
- 1. researchgate.net [researchgate.net]
- 2. Bis(neopentyl glycolato)diboron [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yields for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane Reactions
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Welcome to the technical support guide for optimizing reactions involving 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their synthetic routes. Here, we will delve into common challenges and provide in-depth, evidence-based solutions in a straightforward question-and-answer format.
Introduction to this compound
This compound is a neopentyl glycol boronic ester derivative of 1-phenylvinylboronic acid.[1][2][3] The neopentyl glycol protecting group offers enhanced stability compared to the free boronic acid or its pinacol ester counterpart, making it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[4][5] Its stability against protodeboronation and controlled release of the active boronic acid species under reaction conditions make it an attractive choice for complex syntheses.[6][7]
However, like any sophisticated chemical tool, achieving optimal results requires a nuanced understanding of the reaction parameters. This guide will address the most frequently encountered issues to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the primary factors to investigate?
Low yields in Suzuki-Miyaura couplings are a common issue that can often be traced back to a few key areas. The primary suspects are catalyst activity, the choice of base and solvent, and the integrity of the boronic ester itself.
Troubleshooting Steps:
-
Catalyst and Ligand System: The choice of palladium source and ligand is critical. For vinylboronates, a highly active catalyst system is often required.
-
Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst system, such as those incorporating bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[8] These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10][11]
-
-
Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[12][13] The effectiveness of a particular base is often solvent-dependent.[14][15]
-
Solvent System: The solvent not only dissolves the reactants but also influences the reaction kinetics and the efficacy of the base.
-
Recommendation: A mixture of a polar aprotic solvent (like dioxane, THF, or DME) and water is a common starting point. However, for vinylboronates that are prone to hydrolysis, anhydrous conditions with an organic base might be necessary.[8][17][18] A systematic screening of solvents is advisable.[19]
-
-
Reaction Temperature: Inadequate temperature can lead to slow or incomplete reactions.
-
Recommendation: Gradually increase the reaction temperature. Most Suzuki couplings are run at elevated temperatures (80-110 °C).[8]
-
Q2: I am observing significant amounts of a homocoupled byproduct of my aryl halide. How can I minimize this side reaction?
The formation of a biaryl homocoupling product is a known side reaction in Suzuki-Miyaura couplings. This is often indicative of issues with the generation and stability of the active Pd(0) catalyst or the presence of oxygen.[4]
Mitigation Strategies:
-
Ensure a True Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.
-
Recommendation: Start with a Pd(0) source like Pd(PPh₃)₄ or use a pre-catalyst that readily forms the active catalyst.[8]
-
-
Thorough Degassing: Oxygen can lead to the oxidative homocoupling of the boronic acid derivative.[4]
-
Recommendation: Ensure your reaction mixture is thoroughly degassed before heating. Standard techniques include bubbling an inert gas (argon or nitrogen) through the solvent or using several freeze-pump-thaw cycles.
-
-
Optimize Ligand Choice: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[8]
-
Recommendation: Employ ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) which are known to suppress homocoupling.[8]
-
Q3: Protodeboronation of my vinylboronate seems to be a major issue, leading to the formation of styrene. What are the best ways to prevent this?
Protodeboronation, the cleavage of the C-B bond by a proton source, is a common pathway for the decomposition of boronic acids and their esters.[6] The neopentyl glycol ester is generally more stable than the corresponding boronic acid, but this side reaction can still occur under certain conditions.
Prevention Techniques:
-
pH Control: The rate of protodeboronation is often pH-dependent.[8]
-
Anhydrous Conditions: While many Suzuki couplings are performed in aqueous media, water can be the proton source for protodeboronation.
-
Controlled Release: The stability of the neopentyl glycol ester is advantageous. The goal is to have the boronic acid released slowly and consumed quickly in the catalytic cycle.
-
Recommendation: This is an inherent benefit of using a stable boronate ester like this compound. If protodeboronation is still a significant issue, consider using an even more stable boronic acid surrogate like a trifluoroborate salt, which releases the boronic acid very slowly under the reaction conditions.[7][8]
-
Q4: My reaction is sluggish and fails to go to completion. How can I increase the reaction rate?
A stalled reaction can be frustrating. The issue often lies with the catalyst turnover, which is influenced by several factors.
Strategies to Accelerate the Reaction:
-
More Active Catalyst System: The catalyst's activity is paramount.
-
Increase Temperature: Reaction rates are generally temperature-dependent.
-
Recommendation: Cautiously increase the reaction temperature in increments of 10-20 °C, while monitoring for any increase in side products.
-
-
Re-evaluate Base and Solvent Combination: The interplay between the base and solvent can significantly impact the reaction rate.
-
Recommendation: Conduct a small-scale screen of different base and solvent combinations to identify a more optimal system for your specific substrates.
-
Q5: I'm having difficulty purifying my product from the reaction mixture. Are there any specific recommendations for the purification of products derived from this boronic ester?
Purification can be challenging due to the presence of residual boron-containing species and other reaction byproducts.
Purification Tips:
-
Aqueous Workup: A standard aqueous workup is the first step.
-
Recommendation: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. This will remove most of the inorganic salts.
-
-
Column Chromatography: This is the most common method for purifying the final product.
-
Recommendation: Silica gel chromatography is typically effective.[22][23] However, residual boronic acid or ester can sometimes be difficult to separate. In such cases, a wash with a dilute base solution during the workup can help remove acidic boron species. Some researchers have also found success using neutral alumina for the chromatography of boronate esters.[24]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Recommendation: Screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Experimental Protocols
General Protocol for Optimizing a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Reagent Addition: Add the base (2.0-3.0 equiv.) followed by the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
Data Presentation
Table 1: Common Variables for Suzuki-Miyaura Coupling Optimization
| Parameter | Recommended Starting Points | Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Buchwald Precatalysts | Pre-catalysts with bulky, electron-rich ligands are often more active.[8] |
| Ligand | PPh₃, SPhos, XPhos, cataCXium A | Ligand choice is crucial for catalyst stability and activity.[9][10][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | Base strength and solubility impact the transmetalation step.[12][13][14][15] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, 2-MeTHF | Anhydrous conditions may be needed to prevent protodeboronation.[8][17][18] |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rates but may also promote side reactions. |
| Equivalents of Boronic Ester | 1.2 - 1.5 | A slight excess is typically used to drive the reaction to completion. |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.
References
- 1. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. This compound | 938080-25-2 [sigmaaldrich.cn]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Welcome to the technical support guide for the purification of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane. This resource is designed for researchers, chemists, and drug development professionals who handle organoboron compounds. Here, we address common challenges, provide detailed protocols, and explain the scientific principles behind each purification strategy to ensure you achieve the highest possible purity for this versatile reagent.
The compound in focus, a neopentyl glycol boronate ester, is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its purification is often complicated by its susceptibility to hydrolysis and degradation on common stationary phases. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: Why is my product recovery consistently low after silica gel column chromatography?
A1: Low recovery is the most frequently reported issue and typically stems from two primary causes: on-column degradation and irreversible adsorption.
-
Decomposition on Silica Gel: Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups. These acidic sites can catalyze the hydrolysis of the boronate ester, cleaving the B-O bonds to form the corresponding boronic acid and neopentyl glycol.[1][2] This is the most common degradation pathway.
-
Irreversible Adsorption: The polar boronate ester can sometimes bind strongly to the active sites on the silica gel, leading to poor elution and significant loss of material.[1]
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your non-polar eluent (e.g., hexane) containing 1-2% triethylamine (Et₃N). The triethylamine acts as a base to neutralize the acidic silanol groups, rendering the silica surface less reactive towards the boronate ester.[1]
-
Use an Alternative Stationary Phase: Consider using neutral alumina or reverse-phase (C18) silica as alternatives. Alumina is less acidic and can be a good choice, though it may have different selectivity.
-
Check for Volatility: While this specific compound is not excessively volatile, some smaller organoboron compounds can be lost during solvent removal under high vacuum. Using a cold trap during rotary evaporation can mitigate this.[1]
Q2: My NMR analysis shows a new, more polar impurity after purification that wasn't in the crude mixture. What is it and how can I prevent it?
A2: This is a classic sign of hydrolysis. The polar impurity is almost certainly (1-phenylvinyl)boronic acid, the product of the reaction between your dioxaborinane and water.
-
Causality: Boronate esters are susceptible to hydrolysis, a reaction that is often accelerated by acidic or basic conditions and the presence of water.[3][4] This can occur during the reaction workup if aqueous layers are not thoroughly removed, or on the chromatography column if wet solvents or non-deactivated silica are used.[1]
Prevention Strategies:
-
Rigorous Anhydrous Technique: Use oven-dried or flame-dried glassware for all purification steps.[1] Ensure all solvents are anhydrous and, if possible, degassed to remove dissolved water and oxygen.
-
Thorough Workup: During the aqueous workup post-synthesis, wash the organic layer with brine to remove bulk water. Dry the organic phase thoroughly over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Minimize Air Exposure: Perform chromatographic purification promptly after the workup. Prolonged exposure of the crude material to atmospheric moisture can increase the extent of hydrolysis.
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline lattice. This is common for compounds with low melting points or when the solution is too supersaturated at a temperature above the compound's melting point.[5]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. An insulated Dewar can be used to slow the cooling rate.
-
Induce Nucleation: If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny seed crystal of the pure compound.[5]
-
Solvent System Re-evaluation: The chosen solvent may be inappropriate. An ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[6] You may need to screen a new solvent or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
Q4: I'm trying to remove homocoupling byproducts from a Suzuki-Miyaura reaction. They are co-eluting with my product. How can I improve the separation?
A4: Homocoupling of the boronic acid or ester starting material is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[7][8] These byproducts can have similar polarities to the desired product, making chromatographic separation challenging.
Optimization Strategies:
-
Fine-Tune the Eluent: A shallow solvent gradient is key. Start with a very non-polar mobile phase (e.g., 100% hexane) and increase the polarity very slowly (e.g., 1-2% increments of ethyl acetate). This can often resolve closely running spots.
-
Change the Stationary Phase: If silica gel fails, try neutral alumina. The different surface chemistry may alter the elution order and improve separation.
-
Consider Recrystallization: If the homocoupling byproduct is present in a small amount and your desired product is a solid, recrystallization can be a highly effective method for purification, as the impurity may remain in the mother liquor.
Frequently Asked Questions (FAQs)
-
How should I store the purified this compound?
-
To prevent degradation via hydrolysis, the purified compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a freezer (-20 °C) to minimize any potential thermal decomposition.
-
-
Is it possible to analyze the purity of this compound using reverse-phase HPLC?
-
Yes, but with caution. Standard reverse-phase HPLC (RP-HPLC) often uses aqueous mobile phases, which can cause on-column hydrolysis of the boronate ester to the more polar boronic acid.[9][10] This can lead to inaccurate purity assessments, with broad or tailing peaks. If RP-HPLC is necessary, use a mobile phase with a high organic content and a low pH buffer to suppress boronate hydrolysis, and ensure analysis times are short. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more suitable alternative for analyzing both the boronate ester and its potential boronic acid degradant.[10]
-
-
My crude product is a dark color, likely due to residual palladium catalyst. How can I remove it?
-
Residual palladium often adheres to the baseline on a silica gel column. However, for more stubborn cases, you can first pass a solution of the crude product through a short plug of a scavenger material like Celite®, activated carbon, or a silica-based scavenger resin designed to bind palladium. This is done before attempting the final purification by chromatography or recrystallization.
-
Recommended Purification Protocols
Protocol A: Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed to minimize on-column hydrolysis and maximize recovery.
1. Preparation of Deactivated Silica: a. In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of the crude material) into a beaker. b. Prepare the starting eluent (e.g., 99:1 Hexane:Ethyl Acetate) and add 1.5% triethylamine (v/v). c. Carefully pour the solvent mixture over the silica gel to create a slurry. Stir gently for 5-10 minutes to ensure complete neutralization.
2. Column Packing and Loading: a. Pack the column with the deactivated silica slurry. Do not let the column run dry. b. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). c. In a separate flask, add a small amount of silica gel and the dissolved crude product. Evaporate the solvent to create a dry-loaded sample. This technique prevents streaking and improves separation.[2] d. Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection: a. Begin elution with a non-polar solvent system (e.g., 100% Hexane or 99:1 Hexane:Ethyl Acetate). b. Gradually increase the polarity of the mobile phase as required, based on TLC analysis. c. Collect fractions and monitor them by TLC, staining with potassium permanganate or using a UV lamp. d. Combine the pure fractions and remove the solvent under reduced pressure.
4. Final Product Handling: a. Dry the purified product under high vacuum for several hours to remove any residual solvent. b. Immediately transfer the product to a sealed vial under an inert atmosphere for storage.
Protocol B: Recrystallization
This method is ideal for purifying solid products when a suitable solvent is identified.
1. Solvent Screening: a. Place a small amount of the crude material into several test tubes. b. Add a small volume of different solvents (e.g., hexane, heptane, ethyl acetate, isopropanol, or mixtures) to each tube. c. The ideal solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.
2. Recrystallization Procedure: a. Place the crude solid in an oven-dried Schlenk flask equipped with a stir bar.[1] b. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. c. Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature. d. To maximize yield, the flask can be placed in a refrigerator or freezer once it has reached room temperature. e. Collect the crystals by vacuum filtration, using an oven-dried Büchner funnel. f. Wash the crystals with a small amount of ice-cold, fresh solvent.
3. Drying: a. Dry the purified crystals under high vacuum to remove all traces of solvent. b. Store under an inert atmosphere as described previously.
Data Summary & Visual Workflows
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Chromatography | High resolving power for complex mixtures. | Risk of hydrolysis/degradation on column; can be labor-intensive. | Separating products from reaction byproducts of similar polarity. |
| Recrystallization | High purity for solid compounds; scalable. | Requires the compound to be a solid; "oiling out" can occur; lower yield. | Removing minor impurities from a largely pure, solid product. |
| Distillation | Excellent for removing non-volatile impurities. | Requires thermal stability; not suitable for non-volatile compounds. | Purifying thermally stable, liquid organoboron compounds. |
Visual Workflows
Caption: Troubleshooting workflow for low product recovery.
Caption: Decision tree for choosing a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. DSpace [repository.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Solubility behavior of lamivudine crystal forms in recrystallization solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Selectivity in Cross-Coupling Reactions with 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Welcome to the technical support center for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane. This resource is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile vinylboronic ester to improve selectivity and efficiency in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Introduction to this compound
This compound, a neopentyl glycol-derived boronic ester, is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its unique structural features, stemming from the neopentyl glycol protecting group, can offer distinct advantages in terms of reactivity and stability compared to more common pinacol esters. This guide will help you navigate the nuances of working with this reagent to achieve optimal results.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Issue 1: Low to No Yield of the Desired Cross-Coupled Product
This is one of the most common challenges in cross-coupling reactions. A systematic approach to diagnosing the root cause is essential for effective troubleshooting.
| Potential Cause | Underlying Scientific Rationale | Suggested Corrective Actions |
| Inactive Catalyst | The active Pd(0) species is essential for the catalytic cycle to commence with oxidative addition. If a Pd(II) precatalyst is used, it must be efficiently reduced in situ. The catalyst can also degrade over time or be poisoned by impurities. | - Use a freshly opened bottle of the palladium source or a reliable, well-stored catalyst. - Consider using a more active precatalyst, such as a Buchwald-type G3 or G4 precatalyst, which can generate the active Pd(0) species more readily.[2] - Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Ligand Issues | The ligand plays a critical role in stabilizing the palladium center, influencing its reactivity, and facilitating the elementary steps of the catalytic cycle. For vinylboronic esters, bulky and electron-rich ligands are often necessary to promote reductive elimination and prevent side reactions. | - For couplings with electron-rich or sterically hindered aryl halides, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or tBuXPhos. - Ensure the correct palladium-to-ligand ratio is used. For monodentate ligands, a 1:2 Pd:ligand ratio is common. |
| Ineffective Base | The base is crucial for the transmetalation step, where it activates the boronic ester to form a more nucleophilic boronate species.[3] The choice of base and its solubility can significantly impact the reaction rate and yield. | - For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like NaOH or KOtBu to minimize side reactions. - Ensure the base is finely powdered and dry, as its physical state and water content can affect reactivity. - Consider using an anhydrous base like potassium trimethylsilanolate (KOTMS) in anhydrous solvents, which has been shown to accelerate couplings with neopentyl glycol boronic esters.[2] |
| Suboptimal Solvent | The solvent influences the solubility of reactants, catalyst, and base, and can affect the rates of the individual steps in the catalytic cycle. Proper degassing is critical to prevent catalyst oxidation. | - Common solvents for Suzuki-Miyaura couplings include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[1] - Ensure solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles to remove dissolved oxygen.[2] |
Issue 2: Significant Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound. Understanding the pathways to these side products is key to their suppression.
| Side Product | Plausible Mechanism | Mitigation Strategies |
| Homocoupling of the Boronic Ester | This occurs when two molecules of the boronic ester couple with each other. It is often promoted by the presence of oxygen or Pd(II) species, which can facilitate the oxidative coupling of the boronic ester.[1] | - Ensure rigorous exclusion of oxygen through proper degassing of solvents and maintaining a positive pressure of an inert atmosphere. - Use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates Pd(0). - Slow addition of the boronic ester to the reaction mixture can keep its concentration low and disfavor homocoupling. |
| Protodeboronation | This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. While vinylboronic acids are generally more stable to protodeboronation than some heteroaryl boronic acids, it can still occur, especially under harsh basic conditions or in the presence of protic solvents. | - Use anhydrous solvents and bases where possible. - Employ milder bases (e.g., K₂CO₃, K₃PO₄) and avoid excessively high temperatures. - Minimize reaction times by using a more active catalyst system. |
| Dehalogenation of the Coupling Partner | The aryl or vinyl halide can be reduced, replacing the halogen with a hydrogen atom. This can be promoted by certain phosphine ligands and sources of hydride in the reaction mixture. | - Ensure high purity of solvents and reagents. - The choice of ligand can influence the rate of dehalogenation; screening different ligands may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: How does this compound compare in reactivity to the corresponding pinacol ester?
A1: this compound, being a neopentyl glycol ester, can exhibit enhanced reactivity compared to its pinacol analogue. Studies have shown that electron-rich diols like neopentyl glycol can lead to increased rates of transmetalation in the Suzuki-Miyaura catalytic cycle. This is attributed to both electronic and steric factors that facilitate the formation of the key Pd-O-B linked intermediate.
Q2: What are the best practices for storing and handling this reagent?
A2: Like most boronic esters, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and degradation. It is advisable to store it in a refrigerator or freezer. When handling the reagent, work under an inert atmosphere as much as possible and avoid prolonged exposure to air and moisture.
Q3: Can I use this reagent in aqueous conditions?
A3: While neopentyl glycol boronic esters are generally more stable to hydrolysis than the corresponding boronic acids, they can still hydrolyze, especially under basic conditions.[4] For reactions requiring aqueous co-solvents, it is best to use degassed water and to minimize the reaction time. Anhydrous conditions, when feasible, can offer better control and minimize hydrolysis-related side reactions.[2]
Q4: I am observing incomplete conversion even after prolonged reaction times. What should I investigate first?
A4: Incomplete conversion can be due to several factors. First, verify the activity of your catalyst and the purity of your reagents. Catalyst decomposition is a common reason for reactions stalling. Consider monitoring the reaction by TLC or LC-MS to see if the reaction has stopped or is proceeding very slowly. If it has stalled, a fresh portion of the catalyst might be required. If the reaction is slow, increasing the temperature or switching to a more active catalyst/ligand system could be beneficial.
Q5: Are there any known incompatibilities with certain functional groups?
A5: The Suzuki-Miyaura coupling is known for its broad functional group tolerance. However, substrates with unprotected acidic protons (e.g., -OH, -NH₂, -COOH) can react with the base, potentially requiring an excess of the base or protection of the functional group. Highly electrophilic functional groups on the coupling partners could potentially react with the nucleophilic boronate species under certain conditions.
Experimental Protocols & Visualizations
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or anhydrous THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and the base.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
-
Under a positive flow of inert gas, add the palladium precatalyst.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: A Guide to 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Welcome to the technical support center for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane (CAS No. 938080-25-2). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile vinyl boronate ester. Here, we address common challenges and frequently asked questions to ensure your experiments are successful.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental aspects of handling, storage, and the inherent properties of this compound.
Q1: What is this compound and why is the neopentyl glycol ester structure significant?
A1: this compound is an organoboron compound featuring a vinyl group attached to a boronic ester. The boronic acid is protected by neopentyl glycol, forming a six-membered dioxaborinane ring. This structure confers enhanced stability compared to the parent boronic acid or other boronic esters like pinacol esters.[1] The neopentyl glycol protecting group makes the compound less prone to protodeboronation and oxidation, which are common decomposition pathways for boronic acids.[2] This increased stability is advantageous for storage and handling, as well as for use in various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Q2: What are the recommended storage conditions for this compound?
A2: To maintain its integrity, this compound should be stored in a cool, dry place. Specifically, a temperature range of 2-8°C is recommended.[3] It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) as it is sensitive to moisture.[4] Exposure to moisture can lead to hydrolysis of the boronic ester.
| Parameter | Recommendation |
| Temperature | 2-8°C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Light | Store in a dark place |
| Moisture | Store in a dry environment |
Q3: What are the primary safety precautions I should take when handling this compound?
A3: As with any chemical reagent, proper personal protective equipment (PPE) is essential. This includes safety goggles, gloves, and a lab coat. Handling should be done in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. A safety data sheet (SDS) for a similar compound, phenylboronic acid neopentyl glycol ester, indicates that it can cause skin and eye irritation.[3][4]
Q4: Can I expect this vinyl boronate ester to be stable under my reaction conditions?
A4: The neopentyl glycol ester imparts significant stability. However, vinyl boronate esters can still be susceptible to protodeboronation, especially in the presence of strong bases and protic solvents. It is advisable to use milder bases and anhydrous conditions where possible to minimize this side reaction. The stability of the neopentyl glycol ester is generally greater than that of pinacol esters, offering a wider experimental window.
Part 2: Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Troubleshooting Purification Issues
Q5: I've synthesized this compound, but I'm struggling with its purification. What are some common impurities and how can I remove them?
A5: Common impurities in the synthesis of boronic esters include unreacted starting materials (such as the corresponding alkyne or borane source), homocoupled byproducts, and hydrolyzed boronic acid.
Recommended Purification Protocol:
-
Initial Work-up: After the reaction, a standard aqueous work-up can be performed. However, be mindful that prolonged exposure to water can lead to hydrolysis of the ester. Use of a saturated brine solution can help to minimize this.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for purification.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity eluent, such as hexane or petroleum ether, and gradually increase the polarity with ethyl acetate or dichloromethane. A gradient of 0% to 10% ethyl acetate in hexane is a good starting point.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) and stain with potassium permanganate or look for UV active spots.
-
-
Recrystallization: If the purified compound is a solid, recrystallization can be performed to achieve higher purity. A solvent system of hexane/ethyl acetate is often effective.
Troubleshooting Suzuki-Miyaura Coupling Reactions
Q6: My Suzuki-Miyaura reaction using this compound is giving a low yield. What are the likely causes and how can I optimize the reaction?
A6: Low yields in Suzuki-Miyaura coupling can stem from several factors. Below is a systematic approach to troubleshooting.
Initial Checks:
-
Reagent Quality: Ensure all reagents, especially the palladium catalyst, ligand, and base, are of high purity and active. The boronic ester should be dry and properly stored.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that degassed solvents are used.
Optimization of Reaction Parameters:
| Parameter | Common Issue | Troubleshooting Steps |
| Catalyst/Ligand | Inactive catalyst or inappropriate ligand. | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst like a palladacycle. - Screen different phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)3). |
| Base | Base is too weak or too strong, or not fully dissolved. | - If using a solid base like K3PO4 or K2CO3, ensure it is finely powdered. - Consider screening different bases (e.g., Cs2CO3, K3PO4, K2CO3). - For sensitive substrates, a milder base like KF may be beneficial. |
| Solvent | Poor solubility of reagents or catalyst. | - Common solvents include dioxane, THF, DMF, and toluene, often with a small amount of water. - Ensure all components are soluble at the reaction temperature. |
| Temperature | Reaction temperature is too low. | - Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes improve yields and reduce reaction times. |
A general starting point for a Suzuki-Miyaura coupling with a vinyl boronate ester is provided below:
| Component | Recommendation |
| Aryl Halide | 1.0 equiv |
| Boronic Ester | 1.2 - 1.5 equiv |
| Palladium Catalyst | 1-5 mol% (e.g., Pd(PPh3)4, Pd2(dba)3) |
| Ligand | 1-10 mol% (if required) |
| Base | 2-3 equiv (e.g., K3PO4, Cs2CO3) |
| Solvent | Dioxane/water (e.g., 4:1 mixture) |
| Temperature | 80-110 °C |
Q7: I am observing significant protodeboronation of my vinyl boronate ester. How can I minimize this side reaction?
A7: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. It is a common side reaction for vinyl boronic acids and esters.
Strategies to Reduce Protodeboronation:
-
Anhydrous Conditions: Water is often the proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K2CO3).
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the opportunity for this side reaction to occur.
Q8: Homocoupling of the boronic ester is a major byproduct in my reaction. What can I do to prevent this?
A8: Homocoupling of the boronic ester can occur in the presence of oxygen and a palladium catalyst.
Prevention of Homocoupling:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh3)4, can sometimes reduce homocoupling compared to using a Pd(II) precatalyst that requires in-situ reduction.
Part 3: Visualized Workflows
The following diagram illustrates a general troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
References
Technical Support Center: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Welcome to the technical support guide for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this versatile vinyl boronate ester. Our goal is to equip you with the expertise to anticipate and resolve experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Introduction to the Reagent
This compound is a highly valuable organoboron compound, primarily employed as a coupling partner in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[1][2] Its structure, featuring a neopentyl glycol protecting group, confers notable stability compared to the corresponding boronic acid, making it easier to handle and store.[3][4][5] Despite its utility, users may encounter specific side reactions that can impact reaction yield and purity. This guide addresses these challenges directly.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is producing significant amounts of styrene. What is causing this byproduct?
Answer: The formation of styrene is a classic indicator of protodeboronation . This is a common and often problematic side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6][7] For vinyl boronic esters, this process can be particularly prevalent under the basic, aqueous conditions frequently used in cross-coupling reactions.[8][9]
Causality & Mechanism:
Protodeboronation of boronic esters can occur through two primary pathways:
-
Direct Protodeboronation: The boronate ester itself undergoes direct cleavage.
-
Pre-hydrolytic Pathway: The ester first hydrolyzes to the corresponding vinylboronic acid, which is often more susceptible to protodeboronation, especially at high pH.[8] The reaction proceeds fastest at high pH via the formation of a more reactive boronate anion.[8]
Troubleshooting Protocol:
-
Moisture Control: The presence of water is a key contributor.
-
Action: For reactions that do not require water, use rigorously dried, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Rationale: Minimizing water reduces the rate of the pre-hydrolytic pathway to the more labile boronic acid.[8]
-
-
Base Selection & Optimization: The choice and concentration of the base are critical.
-
Action: Screen alternative bases. While strong bases are needed to activate the boronate for transmetalation in Suzuki couplings, they also accelerate protodeboronation.[10] Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger ones like NaOH or KOH.[11] Using powdered, anhydrous KF can sometimes be effective for base-labile substrates.[10]
-
Rationale: Different bases have varying effects on the rates of desired coupling versus undesired protodeboronation. A kinetic balance must be achieved.
-
-
Reaction Temperature and Time:
-
Action: Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Rationale: Protodeboronation, like most reactions, is temperature-dependent. Running the reaction at the lowest effective temperature can suppress this side reaction relative to the desired catalytic turnover.
-
Caption: Pathways for protodeboronation of the vinyl boronate ester.
FAQ 2: I'm performing a Suzuki-Miyaura coupling and observing low yields and a complex mixture of byproducts. What's going wrong?
Answer: Low yields in Suzuki-Miyaura couplings involving vinyl boronate esters can stem from several competing side reactions beyond just protodeboronation. The key is to optimize the catalytic cycle to favor the desired cross-coupling pathway.
Common Issues & Solutions:
| Issue | Probable Cause(s) | Recommended Actions & Rationale |
| Low Conversion | 1. Inefficient Transmetalation2. Catalyst Deactivation | 1. Optimize Base/Solvent: Ensure the base is adequate to form the active boronate species for transmetalation.[10] The neopentyl ester is relatively electron-rich, which can increase the rate of aryl migration compared to the boronic acid.[9]2. Use Fresh Catalyst: Use an active Pd(0) precatalyst. Screen different phosphine ligands; bulky, electron-rich ligands often improve results for challenging substrates.[11] |
| Homocoupling of Aryl Halide | Presence of O₂ or premature reduction of Pd(II) intermediates. | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon).2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes minimize side reactions that occur with Pd(II) sources.[11] |
| Reagent Degradation | The boronate ester may be hydrolyzing prior to or during the reaction. | 1. Check Reagent Quality: Ensure the boronate ester is pure and has been stored properly under inert, dry conditions in a freezer.[12]2. Minimize Time in Aqueous Media: Add the boronate ester to the reaction mixture as late as is practical in the setup procedure. |
Visualizing the Suzuki-Miyaura Cycle and Interference Points
The efficiency of the Suzuki-Miyaura reaction depends on the relative rates of the productive steps in the catalytic cycle versus off-cycle side reactions.
Caption: Suzuki-Miyaura cycle with protodeboronation as a competing pathway.
FAQ 3: Can my vinyl boronate ester undergo other types of reactions?
Answer: Yes, while primarily used for cross-coupling, the vinyl boronate moiety possesses unique reactivity that can be exploited or can lead to unexpected side products.
-
Direct Addition Reactions: The inherent nucleophilicity of vinyl boronates can lead to direct addition to electrophiles like aldehydes, a reaction that is sometimes observed even without a transition metal catalyst.[13]
-
Conjunctive Functionalization: In the presence of a nucleophile and an electrophile, vinyl boronate complexes can undergo a three-component coupling, leading to complex, multifunctionalized products.[14] This involves the reaction of the vinyl group's π-system with an electrophile, which triggers a 1,2-metallate rearrangement.[14]
-
Oxidation: Strong oxidizing agents can lead to the oxidation of the vinyl group or the boronate ester itself. For instance, reaction with singlet oxygen can lead to oxidation of the pyrroline ring in similar structures.[15] While less common under typical cross-coupling conditions, the presence of strong oxidants should be avoided unless intended.
Experimental Protocols
Protocol 1: Quality Check of this compound via ¹H NMR
Objective: To assess the purity of the reagent and detect potential hydrolysis.
-
Sample Preparation: Dissolve ~5-10 mg of the boronate ester in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Peaks: Look for the characteristic peaks of the 1-phenylvinyl group (vinylic protons and aromatic protons) and the neopentyl glycol backbone (singlets for the gem-dimethyl groups and the -CH₂- protons).
-
Signs of Hydrolysis: The presence of free neopentyl glycol (2,2-dimethyl-1,3-propanediol) will be indicated by sharp singlets corresponding to its methyl and methylene protons at a different chemical shift than the esterified form.
-
Protodeboronation: The presence of styrene will be evident from its characteristic vinylic and aromatic signals.
-
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 4. Phenylboronic acid neopentylglycol ester [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 938080-25-2 [sigmaaldrich.com]
- 13. Report: Reactivity of Vinyl Boronates in Enantioselective Ene and Hetero-Ene Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 14. Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01671A [pubs.rsc.org]
- 15. Oxidation of the Spin Trap 5,5-Dimethyl-1-pyrroline N-Oxide by Singlet Oxygen in Aqueous Solution | Semantic Scholar [semanticscholar.org]
Technical Support Center: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Welcome to the technical support center for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this versatile vinylboronate ester in your experiments.
Introduction
This compound, a neopentyl glycol boronic ester, is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structure offers distinct stability and reactivity profiles compared to other boronic acid derivatives. However, like all organoboron compounds, its successful application hinges on understanding and mitigating potential stability issues. This guide provides a comprehensive overview of best practices for handling, storage, and in-reaction use, along with troubleshooting advice for common challenges.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are hydrolysis, oxidation, and polymerization.
-
Hydrolysis: The boronic ester can react with water to hydrolyze back to the corresponding boronic acid and neopentyl glycol. While neopentyl glycol esters are generally more stable to hydrolysis than pinacol esters, prolonged exposure to moisture, especially under acidic or basic conditions, will lead to degradation.[1]
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of undesired byproducts.[2] This can be accelerated by exposure to air (oxygen), particularly in the presence of light or certain metal impurities.
-
Polymerization: As a vinyl-containing compound, this compound can undergo radical polymerization, especially upon heating or exposure to radical initiators.[3][4]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maximize the shelf-life of your reagent, we recommend the following storage conditions:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C to 4°C. | Reduces the rate of potential degradation reactions, including polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis. |
| Light | Store in an amber vial or in the dark. | Protects the compound from light-induced degradation. |
| Container | Use a tightly sealed container with a secure cap. | Prevents the ingress of atmospheric moisture and oxygen. |
Q3: I received my this compound with a stabilizer added. What is its purpose?
A3: Commercial suppliers often add a small amount of a radical inhibitor, such as Butylated Hydroxytoluene (BHT) or phenothiazine, to prevent premature polymerization of the vinyl group during storage and transport.[3] These inhibitors function by scavenging free radicals that can initiate a chain reaction polymerization.[5]
In-Reaction Stability and Best Practices
Q4: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What could be the cause related to the boronic ester's stability?
A4: Low yields in Suzuki-Miyaura coupling can often be attributed to the degradation of the boronic ester under the reaction conditions. The primary culprits are protodeboronation and hydrolysis.
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, leading to the formation of styrene in this case. This side reaction is often competitive with the desired catalytic cycle, especially with prolonged reaction times or in the presence of excess water or acidic/basic conditions.
-
Hydrolysis: While neopentyl glycol esters are relatively stable, the basic conditions of the Suzuki-Miyaura coupling can promote hydrolysis to the boronic acid. While the boronic acid can still participate in the coupling, its different solubility and reactivity profile might affect the reaction outcome.
To mitigate these issues, ensure your reaction is run under a rigorously inert atmosphere, use anhydrous solvents, and optimize the reaction time to avoid prolonged exposure to harsh conditions.
Q5: Should I add a stabilizer to my reaction mixture?
A5: It is generally not necessary to add extra stabilizer to the reaction mixture if the starting material is of high quality and was stored properly. The amount of stabilizer present from the manufacturer is usually sufficient to prevent polymerization during the reaction. Adding excess stabilizer could potentially interfere with the catalytic cycle.
Troubleshooting Guide
Problem: Low or no product yield in a Suzuki-Miyaura coupling reaction.
This is a common issue that can stem from several factors. The following workflow will help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Problem: Formation of significant amounts of styrene as a byproduct.
This is a clear indication of protodeboronation.
-
Cause: The C-B bond is being cleaved by a proton source in the reaction mixture. This can be exacerbated by excess water, acidic impurities in your reagents or solvents, or prolonged reaction times at elevated temperatures.
-
Solution:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry your base and other solid reagents.
-
Optimize Base: The choice and amount of base can be critical. A weaker base or a stoichiometric amount might be sufficient and reduce the rate of protodeboronation.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC/LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature, which will disfavor the protodeboronation side reaction.
-
Problem: Inconsistent reaction outcomes.
Inconsistent results often point to issues with reagent stability or reaction setup.
-
Cause: The quality of the this compound may be variable if it has been stored for a long time or handled improperly. Small variations in the amount of water or oxygen in the reaction can also lead to significant differences in yield.
-
Solution:
-
Aliquot Your Reagent: If you have a large bottle of the boronic ester, consider aliquoting it into smaller vials under an inert atmosphere. This will prevent repeated exposure of the entire batch to air and moisture.
-
Standardize Your Procedure: Pay close attention to details in your reaction setup. Use consistent sources of solvents and reagents, and standardize your degassing and inerting procedures.
-
Consider a More Stable Derivative: If instability remains a persistent issue, you might consider converting the boronic ester to a more stable derivative, such as a diethanolamine adduct, which can be easily prepared and is often a crystalline, air-stable solid.[6]
-
Experimental Protocols
Protocol 1: Preparation of a Diethanolamine Adduct for Enhanced Stability
For applications where the boronic ester shows limited stability, converting it to a diethanolamine adduct can be a practical solution. These adducts are typically crystalline, air-stable solids that can be used directly in Suzuki-Miyaura coupling reactions, where they slowly release the active boronic acid under the reaction conditions.
Materials:
-
This compound
-
Diethanolamine (1.05 equivalents)
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Stir bar and flask
Procedure:
-
Dissolve the this compound in a minimal amount of anhydrous diethyl ether in a flask equipped with a stir bar.
-
Slowly add diethanolamine (1.05 equivalents) to the stirring solution at room temperature.
-
A white precipitate should form upon addition. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The resulting diethanolamine adduct can be stored at room temperature and is generally more stable to air and moisture than the parent boronic ester.
Caption: Workflow for the preparation of a stable diethanolamine adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane (CAS No. 938080-25-2). This document is designed for researchers, chemists, and drug development professionals to ensure the optimal performance and stability of this versatile vinyl boronate ester. By understanding its core characteristics and implementing proper handling protocols, you can mitigate common experimental failures and achieve reproducible success in your synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Part 1: Core Storage and Handling Protocols
This section addresses the most critical aspects of storing and handling the reagent. Failure to adhere to these guidelines is the primary cause of reagent degradation and subsequent reaction failure.
Question: What are the definitive storage conditions for this compound?
Answer: Proper storage is paramount to preserving the integrity of the reagent. While boronic esters protected by a neopentyl glycol group exhibit enhanced stability compared to their boronic acid counterparts, they are still susceptible to degradation.[1] We recommend a two-tiered storage strategy based on intended use duration.
Table 1: Recommended Storage Conditions
| Parameter | Long-Term Storage (> 1 Month) | Short-Term Storage (< 1 Month) | Rationale & Expert Insight |
| Temperature | Store in a freezer, at or below -20°C[2]. | Store in a refrigerator at 2-8°C[3]. | Freezing minimizes kinetic degradation pathways over extended periods. Refrigeration is adequate for working stock but avoid repeated temperature cycling from frozen. |
| Atmosphere | Strict, dry inert atmosphere (Argon or Nitrogen)[2][4]. | Strict, dry inert atmosphere (Argon or Nitrogen). | The boron center is Lewis acidic and susceptible to hydrolysis from atmospheric moisture[5][6]. Oxygen can also contribute to side reactions and catalyst decomposition in subsequent applications[7]. |
| Container | Original manufacturer's vial, tightly sealed with Parafilm® around the cap. | Original vial or a dedicated, oven-dried Schlenk flask. | Prevents ingress of moisture and air. Aliquoting into smaller, properly prepared vials for frequent use is highly recommended to protect the integrity of the bulk supply. |
Question: What is the correct, field-proven procedure for handling and aliquoting this reagent?
Answer: All handling must assume the reagent is sensitive to both air and moisture.[4] Direct exposure to the laboratory atmosphere, even for brief periods, can compromise the material.
Experimental Protocol: Aliquoting Under Inert Atmosphere
-
Preparation: Move the sealed primary container of this compound and all necessary tools (spatulas, funnels, pre-dried vials with septa) into an inert atmosphere glovebox. If a glovebox is unavailable, standard Schlenk line techniques must be employed.
-
Equilibration: Allow the primary container to warm to the ambient temperature inside the glovebox or on the Schlenk line before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Gas Purge: If using a Schlenk line, ensure the container is under a positive pressure of inert gas by performing at least three vacuum/backfill cycles.
-
Dispensing: Open the primary container under the inert atmosphere. Using a clean, dry spatula, quickly dispense the desired amount of the solid into the secondary vial(s). Avoid prolonged exposure of the bulk material.
-
Sealing: Tightly seal the secondary and primary containers. For the primary container, wrap the cap junction with Parafilm® as an extra barrier.
-
Labeling & Storage: Clearly label the aliquots with the compound name, date, and batch number. Return the primary container to its recommended long-term storage condition (-20°C) and the working aliquot to its short-term condition (2-8°C).
Part 2: Troubleshooting Guide for Synthetic Applications
Low yields and inconsistent results in reactions like the Suzuki-Miyaura coupling are often traced back to the quality of the boronate ester. This section provides a logical framework for diagnosing such issues.
Question: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. How do I determine if the boronate ester is the culprit?
Answer: When a Suzuki coupling fails, reagent integrity should be a primary suspect alongside catalyst activity and reaction conditions.[7] The stability of the boronic ester is crucial for the transmetalation step in the catalytic cycle.[8]
Start by assessing the reagent's history. Was it handled on the open bench? Was the bottle left open? Has it been stored properly? A visual inspection can sometimes be revealing; degraded material may appear clumpy or discolored. The most definitive test is to run a control reaction with a fresh, unopened bottle of the reagent or a newly synthesized batch under identical conditions. If this control reaction succeeds, it strongly implicates the degradation of your working stock.
Question: I'm observing significant protodeboronation in my reaction, yielding the simple styrene derivative instead of my coupled product. How does storage and handling contribute to this?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a well-known side reaction for vinyl boronic esters.[7][9] The mechanism requires a proton source, and the most common source in a reaction vessel is water.
Improper storage or handling that introduces moisture will significantly accelerate this undesired pathway.[7] Even trace amounts of water can hydrolyze the ester, creating a more labile boronic acid, which can then be more easily protonated. Ensuring your reagent is handled under strictly anhydrous conditions is the first and most critical step to suppressing this side reaction.[4]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical path for troubleshooting common issues related to this reagent.
Caption: Troubleshooting workflow for reactions involving the boronate ester.
Part 3: Scientific FAQs
Question: What is the specific role of the 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) structure?
Answer: The neopentyl glycol protecting group is a deliberate design choice to enhance the stability of the boronic acid moiety. Compared to unprotected boronic acids (which can form dehydrative trimers called boroxines) or simpler esters like pinacol boronates, the six-membered ring of the neopentyl glycol ester provides superior hydrolytic stability.[1][10] This makes the reagent more robust during storage, workup, and chromatography, while still possessing the requisite reactivity for efficient transmetalation in cross-coupling reactions.
Question: How can I confirm if my stock of the reagent has degraded?
Answer: Beyond failed reactions, there are analytical methods to check for degradation. The primary product of hydrolysis is (1-phenylvinyl)boronic acid and neopentyl glycol. A ¹H NMR spectrum of a degraded sample may show a new singlet around 0.9-1.0 ppm corresponding to the methyl groups of free neopentyl glycol, alongside complex changes in the aromatic and vinyl regions. Comparing the spectrum to that of a fresh sample is the most reliable method.
Question: Is this reagent compatible with protic solvents like methanol or ethanol?
Answer: No, this reagent should not be stored in or used with protic solvents for any extended period, especially in the presence of base. Alcohols can engage in transesterification with the boronate ester, and both water and alcohols can serve as proton sources for protodeboronation.[7][11] Reactions should be conducted in dry, degassed aprotic solvents such as THF, dioxane, or toluene.[4]
References
- 1. orgsyn.org [orgsyn.org]
- 2. This compound | 938080-25-2 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. DSpace [repository.kaust.edu.sa]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Welcome to the technical support guide for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane (Neopentyl Glycol Ester of (1-phenylvinyl)boronic acid). This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and successful application of this versatile vinyl boronate ester in your research. As specialists in organoboron chemistry, we understand the nuances of handling these powerful reagents and have designed this guide to address the common challenges encountered in the lab.
Part 1: Understanding the Stability of Vinyl Neopentyl Glycol Boronate Esters
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical vulnerabilities of this compound. While the neopentyl glycol protecting group confers significantly greater stability compared to unprotected boronic acids or even pinacol esters, certain pathways of decomposition remain.[1][2][3] The six-membered dioxaborinane ring is thermodynamically more stable, reducing susceptibility to hydrolysis, but the vinyl C-B bond presents unique challenges.[2]
Q1: What are the primary ways this boronate ester can decompose?
A1: There are three main decomposition pathways you must be vigilant about: hydrolysis, oxidation, and polymerization. A fourth, protodeboronation, is a major concern during reactions. Each pathway is driven by specific environmental or experimental factors.
-
Hydrolysis: This is the reversible reaction with water, cleaving the boronate ester back into (1-phenylvinyl)boronic acid and neopentyl glycol.[4][5] While neopentyl esters are robust, trace moisture, especially under acidic or basic conditions, can initiate this process over time.[6][7]
-
Oxidation: The carbon-boron bond is susceptible to cleavage by atmospheric oxygen or other oxidants.[8] This process can lead to the formation of phenolic impurities or other oxidized byproducts, particularly at elevated temperatures or upon exposure to light.[9]
-
Polymerization: The presence of a vinyl group makes the molecule susceptible to radical polymerization.[10][11] This can be initiated by heat, UV light, or residual radical initiators from synthesis, leading to oligomers or polymers and reducing the concentration of the active monomer.
-
Protodeboronation: This is a common side reaction in applications like Suzuki-Miyaura coupling, where the C-B bond is cleaved and replaced by a C-H bond.[8][12] It is often facilitated by protic solvents, residual water, or certain basic or acidic conditions.
Below is a diagram illustrating the primary degradation routes originating from the parent compound.
Caption: Major decomposition pathways for the vinyl boronate ester.
Part 2: Storage and Handling FAQs
Proper storage and handling are the first and most critical lines of defense against decomposition.
Q2: What are the ideal long-term storage conditions for this reagent?
A2: To maximize shelf-life, you must rigorously control the storage environment. We have found that decomposition is negligible for over a year when the following conditions are met.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Slows the kinetics of all decomposition pathways (hydrolysis, oxidation, polymerization). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen and moisture. |
| Moisture | Anhydrous | Storing in a desiccator or glovebox prevents hydrolysis. Avoid repeated freeze-thaw cycles which can introduce condensation. |
| Light | Amber Vial / Dark | Protects the vinyl group from light-induced radical polymerization. |
Q3: I don't have a glovebox. How can I safely handle the compound to minimize exposure to air and moisture?
A3: While a glovebox is ideal, you can use Schlenk line techniques. A key procedure is backfilling your vial with an inert gas before opening.
Protocol 1: Handling Solid Reagent Under Inert Atmosphere (Schlenk Line)
-
Preparation: Place your sealed vial of the boronate ester and a spatula in a desiccator for at least 30 minutes to allow them to come to room temperature. This prevents moisture from condensing on cold surfaces.
-
Inert Gas Connection: Securely attach the vial to a Schlenk line via a needle adapter or a side-arm flask.
-
Purge Cycle: Gently evacuate the air from the vial (do not use high vacuum on the solid directly for extended periods to avoid sublimation) and backfill with dry argon or nitrogen. Repeat this cycle 3-5 times to ensure a fully inert atmosphere.
-
Weighing: With a positive pressure of inert gas flowing, briefly remove the cap and quickly weigh the desired amount of reagent into a tared, inert-atmosphere flask.
-
Resealing: Immediately reseal the stock vial, purge again with inert gas, and wrap the cap seal with Parafilm® before returning it to the freezer.
Part 3: Troubleshooting in Experimental Workflows
Even with proper storage, issues can arise during synthesis, purification, or reaction setup.
Q4: I ran a ¹H NMR of my starting material and see extra peaks at ~0.95 ppm (singlet, 6H) and ~3.45 ppm (singlet, 4H). Is my material bad?
A4: The presence of sharp singlets at these chemical shifts strongly suggests that your boronate ester has partially hydrolyzed. These peaks correspond to the methyl and methylene protons of neopentyl glycol, respectively. The presence of these signals indicates that moisture has accessed your sample. If the integration of these peaks is minor (<5%), the material may still be usable for many applications, but you should account for the reduced molar quantity of the active reagent. For high-precision work, purification is recommended.
Q5: My Suzuki-Miyaura cross-coupling reaction is giving low yields and I suspect reagent decomposition. What should I investigate?
A5: This is a common and multifaceted problem. Low yields in Suzuki-Miyaura reactions using vinyl boronate esters often trace back to decomposition before or during the catalytic cycle.[13][14] The most likely culprit is protodeboronation of the vinyl C-B bond.[8]
Here is a logical troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting logic for low Suzuki coupling yields.
Protocol 2: Optimizing Suzuki-Miyaura Reaction Conditions
To minimize decomposition and maximize yield, adhere strictly to the following:
-
Reagent Purity: Confirm the purity of the this compound via ¹H NMR immediately before use.
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. For example, distill THF from sodium/benzophenone or use a commercial solvent purification system.
-
Degassing: Thoroughly degas the reaction solvent and the final reaction mixture. The "freeze-pump-thaw" method (3 cycles) is superior to simple argon bubbling for removing dissolved oxygen.
-
Inert Setup: Assemble your reaction glassware hot from the oven and cool it under a stream of dry argon or nitrogen. Add all reagents under a positive inert gas pressure.
-
Base Selection: Use an anhydrous base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices as they are less hygroscopic than bases like potassium carbonate (K₂CO₃).
Q6: How can I purify the boronate ester if it has started to hydrolyze?
A6: You can readily remove the neopentyl glycol byproduct via column chromatography. However, it is imperative that this is performed under anhydrous conditions to prevent further decomposition on the silica gel.
Protocol 3: Anhydrous Flash Column Chromatography
-
Slurry Preparation: Dry your silica gel in a vacuum oven at >120°C overnight. Allow it to cool in a desiccator. Prepare the column slurry using a dry, non-polar solvent (e.g., hexanes).
-
Solvent System: Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes. Avoid protic solvents like methanol. Ensure your solvents are from a freshly opened bottle or have been dried over molecular sieves.
-
Loading: Dissolve your crude material in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and dry-load it onto a small amount of dried silica gel.
-
Elution: Run the column quickly to minimize the compound's residence time on the stationary phase.
-
Fractions: Combine the pure fractions and remove the solvent under reduced pressure. Immediately place the purified, solid product under a high vacuum for several hours to remove any residual solvent, then store under an inert atmosphere at -20°C.
By understanding the inherent vulnerabilities of this compound and implementing these rigorous handling, storage, and experimental protocols, you can ensure its stability and achieve reliable, reproducible results in your research.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
Validation & Comparative
The Unsung Hero: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane as a Superior Alternative to Traditional Boronic Esters in Cross-Coupling Reactions
A Senior Application Scientist's In-Depth Technical Guide
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. While boronic acids and their pinacol esters (Bpin) have long been the workhorses in this field, a growing body of evidence points to the superior performance of neopentyl glycol-derived boronic esters, such as 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane , particularly in challenging applications.
This guide provides an objective, data-driven comparison of this compound with other commonly employed boronic esters, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their synthetic endeavors.
The Stability-Reactivity Conundrum: A Comparative Overview
The selection of a boronic acid surrogate often involves a trade-off between stability and reactivity.[3] Boronic acids, while highly reactive, are often prone to decomposition pathways like protodeboronation and oxidation, which can compromise shelf-life and reaction yields.[3] Pinacol boronic esters offer a significant improvement in stability, being generally crystalline, easy to handle, and amenable to chromatographic purification.[4] However, this enhanced stability can sometimes come at the cost of reduced reactivity.
Neopentyl glycol boronic esters, including the titular this compound, emerge as a compelling alternative, striking an optimal balance between these two crucial properties.
Unveiling the Superiority: Key Performance Metrics
Our comparative analysis will focus on three critical aspects that underscore the advantages of this compound:
-
Enhanced Reactivity in Transmetalation: The crucial step in the Suzuki-Miyaura catalytic cycle is the transmetalation of the organic moiety from boron to palladium.[5] Kinetic studies have revealed that the nature of the diol backbone of the boronic ester significantly influences the rate of this step.
-
Improved Hydrolytic Stability: While more reactive, neopentyl glycol boronic esters exhibit commendable stability towards hydrolysis, a crucial factor for storage, handling, and reaction setup.[4]
-
Versatility in Challenging Transformations: The unique properties of neopentyl glycol boronic esters have enabled their successful application in otherwise sluggish or low-yielding cross-coupling reactions.
Data-Driven Comparison: Neopentyl Glycol vs. Pinacol Boronic Esters
A seminal study by Denmark and co-workers provided quantitative insights into the role of the boronic ester in the Suzuki-Miyaura reaction.[6] Their kinetic investigations on the transmetalation step for various arylboronic esters revealed a striking difference in reactivity between neopentyl glycol and pinacol esters.
| Boronic Ester | Relative Rate of Transmetalation (k_rel) | Reaction Time (approx.) |
| Arylboronic Acid | 1.0 | ~1.2 h |
| Neopentyl Glycol Arylboronate | ~3.7 | ~0.3 h |
| Pinacol Arylboronate | ~0.2 | ~5.5 h |
| Table 1: Comparative kinetic data for the transmetalation step of different boronic acid derivatives. The data clearly indicates the significantly faster reaction of the neopentyl glycol boronic ester compared to both the free boronic acid and the pinacol ester.[6] |
This dramatic rate enhancement for the neopentyl glycol ester is attributed to a combination of steric and electronic factors. The neopentyl glycol backbone is less sterically encumbering around the boron atom compared to the pinacol group, facilitating the approach of the palladium complex.[6] Electronically, the neopentyl glycol moiety leads to a more electron-rich boronate, which enhances the nucleophilicity of the organic group being transferred.[6]
While this data is for arylboronates, the fundamental principles governing the transmetalation step are applicable to their vinyl counterparts. Therefore, it can be confidently inferred that This compound will exhibit significantly enhanced reactivity in Suzuki-Miyaura couplings compared to its pinacol analogue.
Hydrolytic Stability: A Practical Advantage
Boronic esters are susceptible to hydrolysis, which can lead to the formation of the corresponding boronic acid and diol. While often considered more stable than boronic acids, the stability of boronic esters can vary. Studies have shown that neopentyl glycol boronic esters offer a good balance of reactivity and stability. In some cases, they have demonstrated greater stability toward chromatography than other boronic esters.[4] While pinacol esters are also relatively stable, their formation is reversible in the presence of water or alcohols, which can lead to challenges during workup and purification.[4]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of neopentyl glycol boronic esters.[7][8]
Materials:
-
1-Phenylvinylboronic acid
-
Neopentyl glycol
-
Toluene
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1-phenylvinylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).
-
Add toluene to the flask to create a suspension.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the use of this compound in a Suzuki-Miyaura reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
To a reaction vessel, add the aryl or vinyl halide, this compound, palladium catalyst, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Advantage: Mechanistic Insights
The enhanced reactivity of neopentyl glycol boronic esters can be visualized through the lens of the Suzuki-Miyaura catalytic cycle.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction highlighting the rapid transmetalation step with neopentyl glycol boronic esters.
The key takeaway is the accelerated transmetalation step when using the neopentyl glycol boronate, leading to faster overall reaction times and potentially higher yields by minimizing side reactions.
Conclusion: A Call for Broader Adoption
The evidence strongly suggests that this compound and other neopentyl glycol boronic esters are not just viable alternatives but often superior reagents compared to their pinacol counterparts in Suzuki-Miyaura cross-coupling reactions. Their enhanced reactivity, coupled with practical stability, makes them invaluable tools for synthetic chemists, particularly in the demanding context of pharmaceutical and materials science research. As the need for more efficient and robust synthetic methodologies grows, the broader adoption of neopentyl glycol boronic esters is a logical and data-supported progression in the field of cross-coupling chemistry.
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-PHENYLVINYLBORONIC ACID, NEOPENTYL GLYCOL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
A Comparative Analysis of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals engaged in the intricate art of molecule building, the choice of reagents is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of carbon-carbon bonds, pivotal to the development of pharmaceuticals and advanced materials. Within the diverse toolkit of this reaction, organoboron reagents are the linchpin. This guide provides an in-depth comparative study of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane , a neopentyl glycol-derived vinyl boronate ester, and its reactivity profile against other common alternatives, particularly its pinacol-derived counterpart. This analysis is grounded in experimental data to provide actionable insights for your synthetic endeavors.
The Reactivity-Stability Paradigm in Boronate Esters
At the heart of selecting a boronate ester lies a fundamental trade-off between reactivity and stability. Boronic acids, the parent compounds, are generally the most reactive species in Suzuki-Miyaura couplings. This heightened reactivity stems from their Lewis acidity, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of diminished stability; boronic acids are often susceptible to decomposition pathways like protodeboronation and oxidation, complicating their handling, purification, and storage.[1]
Boronate esters, formed by the condensation of a boronic acid with a diol, offer a practical solution by masking the reactive boronic acid functionality. This significantly enhances stability, allowing for easier handling, purification by chromatography, and extended shelf life. The most commonly employed are pinacol esters. However, the choice of the diol has a profound impact on the reactivity of the ester. While it was once a topic of debate whether boronate esters hydrolyze in situ to the more reactive boronic acid, there is now substantial evidence that direct transmetalation from the ester is a viable and often preferred mechanistic pathway.[2]
Neopentyl Glycol vs. Pinacol Esters: A Kinetic Perspective
The structural differences between the six-membered dioxaborinane ring of neopentyl glycol esters and the five-membered dioxaborolane ring of pinacol esters lead to distinct reactivity profiles. Kinetic studies on the transmetalation step in the Suzuki-Miyaura reaction have revealed that the choice of the diol protecting group significantly influences the reaction rate.
A seminal study by Denmark and coworkers provided crucial insights into the comparative reactivity of various arylboronic esters.[2] Their findings demonstrated that electron-rich diols, such as neopentyl glycol, can lead to a significant rate enhancement in the transmetalation step compared to the more sterically hindered and less electron-rich pinacol esters.
| Boron Reagent Type | Diol | Relative Reaction Time (Arylboronic Ester)[2] |
| Neopentyl Glycol Ester | 2,2-Dimethylpropane-1,3-diol | ~0.3 hours |
| Pinacol Ester | 2,3-Dimethylbutane-2,3-diol | ~5.5 hours |
| Boronic Acid | - | ~1.2 hours |
This data represents the time to completion for the transmetalation of an aryl group and serves as a strong indicator of the expected reactivity trend for vinyl boronate esters.
The enhanced reactivity of the neopentyl glycol ester can be attributed to a combination of electronic and steric factors. The six-membered ring of the dioxaborinane is less sterically congested around the boron atom compared to the pinacol ester, potentially allowing for more facile coordination to the palladium center. Furthermore, the electronic properties of the neopentyl glycol moiety can influence the nucleophilicity of the vinyl group, thereby accelerating the transmetalation process.
Experimental Workflow: A Representative Suzuki-Miyaura Coupling
The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction utilizing a vinyl boronate ester. This protocol can be adapted for this compound.
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 equiv)
-
Vinyl boronate ester (e.g., this compound, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, the vinyl boronate ester, and the base.
-
Inert Atmosphere: Seal the flask with a septum and rubber stopper. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.
Visualizing the Process
To better understand the key stages of the Suzuki-Miyaura reaction and the experimental setup, the following diagrams are provided.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The choice of the diol in a boronate ester is a critical parameter that can be tuned to optimize reactivity and stability in Suzuki-Miyaura cross-coupling reactions. The available kinetic data strongly suggests that This compound , as a neopentyl glycol-derived ester, is likely to exhibit enhanced reactivity compared to its more commonly used pinacol analog. This can translate to shorter reaction times, lower catalyst loadings, and potentially higher yields, particularly in challenging coupling reactions.
For researchers and drug development professionals, the strategic selection of reagents like this compound offers a pathway to more efficient and robust synthetic routes. As the demand for complex molecular architectures continues to grow, a deeper understanding of the subtle yet significant effects of reagent structure on reactivity will be indispensable.
References
A Researcher's Guide to Validating Suzuki-Miyaura Coupling: A Comparative Analysis of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane and its Alternatives
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science. The choice of the organoboron reagent is paramount to the success of this reaction, influencing stability, reactivity, and ultimately, the yield and purity of the desired product. This guide provides an in-depth technical comparison of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester, with its prominent alternatives: potassium (1-phenylvinyl)trifluoroborate and N-methyliminodiacetic acid (MIDA) boronates.
The Stability-Reactivity Paradigm in Organoboron Reagents
The selection of an organoboron reagent for Suzuki-Miyaura coupling is often a trade-off between stability and reactivity. While highly reactive reagents may lead to faster reaction times, they are often less stable and more challenging to handle and store. Conversely, highly stable reagents may require more forcing reaction conditions to achieve comparable yields.
This compound belongs to the class of boronic esters, which are generally more stable than their corresponding boronic acids. The neopentyl glycol protecting group in this compound offers greater stability compared to the more common pinacol esters, making it less susceptible to hydrolysis and degradation. However, this increased stability can also translate to lower reactivity compared to other classes of organoboron reagents.
Comparative Analysis of Vinylating Reagents
To provide a clear comparison, we will evaluate this compound against two widely used and highly stable vinylating reagents: potassium (1-phenylvinyl)trifluoroborate and (1-phenylvinyl) MIDA boronate.
| Reagent Class | Structure | Key Advantages | Key Disadvantages |
| Neopentyl Glycol Boronic Ester | This compound | Good balance of stability and reactivity; generally soluble in organic solvents. | Less reactive than trifluoroborates and boronic acids; can be susceptible to hydrolysis under certain conditions. |
| Potassium Trifluoroborate | Potassium (1-phenylvinyl)trifluoroborate | Exceptionally stable to air and moisture; crystalline solids that are easy to handle and store indefinitely.[1] | Often requires specific activation conditions (e.g., a fluoride source or aqueous base) for efficient transmetalation. |
| MIDA Boronate | (1-phenylvinyl) MIDA boronate | Highly stable and compatible with a wide range of reaction conditions, including chromatography; allows for iterative cross-coupling strategies. | Can be less reactive than other organoboron reagents and may require specific conditions for deprotection and coupling. |
Experimental Data: A Head-to-Head Comparison
| Boron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Est. >85% | [2][3] |
| Potassium (1-phenylvinyl)trifluoroborate | PdCl₂(PPh₃)₂ | Cs₂CO₃ | THF/H₂O | 80 | 12 | 92 | [4] |
| (1-phenylvinyl) MIDA boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | Est. >90% | [5] |
Estimated yields for the neopentyl ester and MIDA boronate are based on the general reactivity trends and data from similar systems. It is crucial to note that optimal conditions may vary, and direct experimental comparison is recommended for validation.
Causality Behind Experimental Choices
The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling and is tailored to the specific properties of the organoboron reagent.
-
Catalyst and Ligand: Palladium catalysts, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are commonly used. Electron-rich and bulky phosphine ligands like SPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, particularly with less reactive aryl chlorides or sterically hindered substrates.
-
Base: A base is essential for the activation of the organoboron reagent and to facilitate the transmetalation step. The choice of base (e.g., K₃PO₄, Cs₂CO₃) and the presence of water can significantly influence the reaction rate and yield. For trifluoroborates, an aqueous base is necessary to hydrolyze the BF₃⁻K⁺ salt to the active boronic acid species.
-
Solvent: A mixture of an organic solvent (e.g., toluene, THF, dioxane) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the activation of the boronic acid derivative.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of boronic esters.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Potassium (1-phenylvinyl)trifluoroborate with 4-Bromoanisole
This protocol is adapted from a literature procedure for the coupling of potassium vinyltrifluoroborates.[4]
Materials:
-
Potassium (1-phenylvinyl)trifluoroborate (1.5 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (degassed)
Procedure:
-
In a reaction vessel, combine potassium (1-phenylvinyl)trifluoroborate, 4-bromoanisole, PdCl₂(PPh₃)₂, and Cs₂CO₃.
-
Add a degassed mixture of THF and water (typically 9:1).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction with diethyl ether and water.
-
Separate the aqueous layer and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualization of Key Workflows
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The choice between this compound and its alternatives is contingent on the specific requirements of the synthetic task. The neopentyl ester provides a good compromise between stability and reactivity, making it a suitable choice for many standard applications. For reactions requiring exceptional stability or for use in multi-step syntheses, potassium (1-phenylvinyl)trifluoroborate and MIDA boronates offer significant advantages due to their robust nature. The trifluoroborates are particularly attractive due to their ease of handling and long-term stability, while MIDA boronates open up possibilities for iterative cross-coupling strategies.
Future developments in this field will likely focus on the design of even more stable and highly reactive organoboron reagents, as well as the development of more efficient and versatile catalyst systems that can operate under milder conditions with a broader substrate scope. The continued exploration of novel protecting groups for boronic acids will undoubtedly expand the synthetic chemist's toolbox for the construction of complex molecular architectures.
References
- 1. phenylboronic acid neopentyl ester - 5123-13-7 - Structure, Synthesis, Properties [organoborons.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to Vinylboron Reagents in Suzuki-Miyaura Cross-Coupling: Alternatives to 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a transformation critical in pharmaceutical and materials science research.[1] The choice of the organoboron reagent is paramount to the success of these reactions, dictating factors such as reaction efficiency, substrate scope, and operational simplicity. This guide provides an in-depth comparison of viable alternatives to 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester, focusing on other widely employed vinylboron reagents. We will delve into the practical considerations and performance of vinylboronic acid pinacol esters, potassium vinyltrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data to inform your selection of the optimal reagent for your synthetic endeavors.
The Central Role of the Boron Reagent: A Balancing Act of Reactivity and Stability
The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the properties of the organoboron species. The ideal reagent should be sufficiently nucleophilic to undergo transmetalation with the palladium catalyst while also being stable enough for storage and handling.[2] This delicate balance between reactivity and stability is the primary differentiator among the various classes of vinylboron reagents.[3]
This compound , the subject of our comparison, is a neopentyl glycol boronic ester. Neopentyl glycol esters, like their pinacol counterparts, are valued for their enhanced stability compared to the corresponding boronic acids, which can be prone to protodeboronation and oligomerization.[4] This stability allows for easier purification and handling.
The Contenders: A Performance-Based Comparison
We will now explore the key characteristics and experimental performance of the most common alternatives to this compound.
Vinylboronic Acid Pinacol Ester: The Workhorse Reagent
Vinylboronic acid pinacol ester is arguably the most widely used vinylboron reagent in Suzuki-Miyaura couplings due to its commercial availability and well-documented reactivity.[5] The pinacol protecting group confers considerable stability, making it a reliable choice for a broad range of applications, from academic research to industrial-scale synthesis.[6]
Key Advantages:
-
High Stability: Generally stable to chromatography and can be stored for extended periods.[7]
-
Broad Substrate Scope: Effectively couples with a wide variety of aryl and heteroaryl halides and triflates.[5][8]
-
Predictable Reactivity: Its behavior in Suzuki-Miyaura reactions is extensively documented, providing a solid foundation for reaction optimization.[5]
Performance Data:
| Electrophile | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3-Iodoindazole | Pd(PPh₃)₄ (5 mol%) | 2M Na₂CO₃ | Dioxane | 0.67 (MW) | 75 | [8] |
| Aryl Bromide | PdCl₂(dppf) (3 mol%) | KOAc | DMSO | 12 | 60-98 | [9] |
| δ-valerolactam-derived vinyl triflate | PdCl₂(dppf) (3 mol%) | KOAc | DMSO | - | Good to Excellent | [10] |
Experimental Protocol: Suzuki-Miyaura Coupling with Vinylboronic Acid Pinacol Ester
This protocol is a representative example for the vinylation of an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Vinylboronic acid pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/Water mixture, 10:1, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, vinylboronic acid pinacol ester, and base.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Potassium Vinyltrifluoroborate: The User-Friendly Alternative
Potassium vinyltrifluoroborate has emerged as a highly attractive alternative due to its exceptional stability and ease of handling.[11] These crystalline solids are air- and moisture-stable, circumventing many of the challenges associated with boronic acids and their esters.[12]
Key Advantages:
-
Exceptional Stability: Indefinitely stable under atmospheric conditions, simplifying storage and handling.[13]
-
Ease of Preparation: Readily synthesized from inexpensive starting materials.[11]
-
Improved Atom Economy: Avoids the use of diol protecting groups, which can be costly.[11]
Performance Data:
| Electrophile | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | PdCl₂ (2 mol%), PPh₃ (6 mol%) | Cs₂CO₃ | THF/H₂O | 22 | 95 | [11] |
| 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | t-BuNH₂ | i-PrOH/H₂O | - | Moderate to Excellent | [14] |
| Electron-deficient Bromides | PdCl₂ (2 mol%), PPh₃ (6 mol%) | Cs₂CO₃ | THF/H₂O | Optimized | High | [11] |
Experimental Protocol: Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate
This protocol is a general procedure for the vinylation of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium vinyltrifluoroborate (1.5 mmol)
-
PdCl₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.06 mmol, 6 mol%)
-
Cs₂CO₃ (3.0 mmol)
-
THF/H₂O (10:1, 5.5 mL)
Procedure:
-
In a reaction vessel, combine the aryl bromide, potassium vinyltrifluoroborate, PdCl₂, PPh₃, and Cs₂CO₃.
-
Add the THF/water solvent mixture.
-
Stir the reaction mixture at room temperature for 22 hours, or until completion as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Vinyl MIDA Boronate: The Precision Tool for Iterative Cross-Coupling
N-methyliminodiacetic acid (MIDA) boronates are a more recent innovation, offering a unique combination of stability and controlled reactivity.[15] The MIDA ligand protects the boronic acid, rendering it unreactive under anhydrous conditions. Deprotection under mild aqueous basic conditions releases the active boronic acid, enabling its participation in the coupling reaction. This feature is particularly valuable for iterative cross-coupling strategies.[16]
Key Advantages:
-
Benchtop Stability: MIDA boronates are typically stable, crystalline solids that are easy to handle and purify.[15]
-
Compatibility with a Wide Range of Reagents: The protected nature of MIDA boronates allows for their use in multi-step syntheses without interference from the boronic acid moiety.[16]
-
Enables Iterative Cross-Coupling: The ability to selectively deprotect and couple MIDA boronates makes them ideal for the synthesis of complex molecules.[17]
Performance Data:
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Heteroaryl Bromide | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | RT | High | [17] |
| Aryl Bromide | Pd₂(dba)₃/SPhos | K₃PO₄ | THF/H₂O | RT | High | [17] |
| Aryl Chloride | Pd₂(dba)₃/SPhos | K₃PO₄ | THF/H₂O | RT | High | [17] |
Experimental Protocol: Suzuki-Miyaura Coupling with Vinyl MIDA Boronate
This protocol highlights the deprotection and coupling in a single pot.
Materials:
-
Aryl halide (1.0 equiv)
-
Vinyl MIDA boronate (1.0-1.2 equiv)
-
Palladium pre-catalyst (e.g., SPhos Pd G2, 2 mol%)
-
Aqueous base (e.g., 1 M K₃PO₄)
-
Solvent (e.g., THF)
Procedure:
-
To a reaction vial, add the aryl halide, vinyl MIDA boronate, and palladium pre-catalyst.
-
Add the solvent (THF) followed by the aqueous base.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Workflow: From Reagent to Product
The general catalytic cycle of the Suzuki-Miyaura reaction provides a framework for understanding the role of each component.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 15. MIDA Boronates [sigmaaldrich.com]
- 16. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boron Reagents: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane vs. Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a transformation critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent is a pivotal decision that dictates the efficiency, robustness, and practicality of this powerful reaction. This guide provides an in-depth comparison between a neopentyl glycol boronic ester, 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, and the archetypal phenylboronic acid, offering insights into their respective performance, stability, and handling characteristics to aid researchers in selecting the optimal reagent for their synthetic endeavors.
The Stability-Reactivity Paradigm: A Fundamental Trade-Off
The selection between a boronic acid and its ester derivative is governed by a fundamental trade-off between chemical stability and reactivity.[3][4] Phenylboronic acid, a white to off-white crystalline solid, is a widely utilized building block in organic synthesis due to its commercial availability and inherent reactivity in palladium-catalyzed cross-coupling reactions.[3] However, its utility can be hampered by its limited stability. Boronic acids are known to be susceptible to decomposition pathways, most notably protodeboronation—the cleavage of the C-B bond by a proton source—and the formation of cyclic trimeric anhydrides known as boroxines, especially upon storage.[3][5] This instability can lead to inconsistent reaction outcomes and necessitates careful handling and storage under inert conditions.[3]
In contrast, this compound, a derivative of neopentyl glycol, offers a significant advantage in terms of stability. The boronic ester linkage provides a protective "mask" for the reactive C-B bond, rendering the molecule more robust towards protodeboronation and preventing the formation of boroxines.[6][7] This enhanced stability translates to a longer shelf-life, easier handling, and the ability to purify the compound using standard techniques like silica gel chromatography, which is often challenging for boronic acids.[8][9]
The vinyl substituent in this compound further underscores the importance of using a boronic ester. Vinylboronic acids are particularly prone to protodeboronation under the basic conditions often employed in Suzuki-Miyaura reactions.[10][11] The use of a neopentyl glycol ester mitigates this decomposition pathway, ensuring a higher effective concentration of the active boron reagent throughout the course of the reaction.
Comparative Efficiency in Suzuki-Miyaura Cross-Coupling
While boronic esters provide superior stability, this often comes at the cost of reduced reactivity compared to their corresponding boronic acids.[4][12] The generally accepted mechanism of the Suzuki-Miyaura reaction involves a transmetalation step where the organic group is transferred from the boron atom to the palladium center. Boronic acids are often more reactive in this step.[3]
However, the notion that boronic esters are universally less reactive is an oversimplification. The reactivity of boronic esters is influenced by the nature of the diol used for their preparation.[6] While some esters, like pinacol esters, may exhibit slower reaction rates, others can be highly reactive.[6] Furthermore, under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, it is believed that boronic esters can undergo in-situ hydrolysis to release the more reactive boronic acid in a controlled manner. This "slow-release" mechanism can be particularly advantageous when coupling partners are unstable.[7]
The following table summarizes the key characteristics of this compound and phenylboronic acid:
| Feature | This compound | Phenylboronic Acid |
| Chemical Class | Neopentyl Glycol Boronic Ester | Boronic Acid |
| Stability | High; resistant to protodeboronation and boroxine formation. | Moderate to low; susceptible to protodeboronation and trimerization. |
| Handling | Crystalline solid, generally stable to air and moisture. | Crystalline solid, often requires storage under inert atmosphere. |
| Purification | Amenable to silica gel chromatography. | Chromatography can be challenging due to decomposition. |
| Reactivity | Generally lower than the corresponding boronic acid, but sufficient for most applications. Can act as a "slow-release" source of the boronic acid. | High; often leads to faster reaction times. |
| Common Side Reactions | In-situ hydrolysis to the boronic acid. | Protodeboronation, homocoupling, boroxine formation.[3] |
Chemical Structures
Caption: Chemical formulas of the two boron reagents.
Generalized Suzuki-Miyaura Catalytic Cycle
The efficiency of both reagents is ultimately determined by their participation in the Suzuki-Miyaura catalytic cycle, illustrated below. The critical transmetalation step involves the transfer of the organic moiety (phenylvinyl or phenyl) from the boron atom to the palladium(II) center.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling
The following protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with either this compound or phenylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Boron reagent (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, the boron reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Considerations for Reagent Selection:
-
When using this compound: Due to its higher stability, pre-reaction decomposition is less of a concern. The reaction may require slightly longer reaction times or higher temperatures compared to the corresponding boronic acid. The use of a phase-transfer catalyst (e.g., TBAB) can sometimes be beneficial.
-
When using phenylboronic acid: Careful handling under an inert atmosphere is crucial to prevent degradation. Reaction times are often shorter. It is advisable to use freshly purchased or purified phenylboronic acid for optimal results.
Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
Both this compound and phenylboronic acid are valuable reagents for the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. The choice between them is a strategic one, guided by the specific requirements of the synthetic target and the overall experimental design.
This compound offers superior stability, ease of handling, and resistance to common decomposition pathways, making it an excellent choice for multi-step syntheses, library synthesis, and when working with sensitive substrates. While its reactivity may be attenuated compared to phenylboronic acid, this can often be overcome by adjusting reaction conditions.
Phenylboronic acid, on the other hand, provides high reactivity, often leading to faster conversions. However, its propensity for decomposition requires more stringent experimental protocols and careful storage. For researchers prioritizing reaction speed and who are equipped to handle sensitive reagents, phenylboronic acid remains a powerful and cost-effective option.
Ultimately, a thorough understanding of the properties of each reagent, as outlined in this guide, will enable the discerning scientist to make an informed decision, leading to more efficient, reproducible, and successful synthetic outcomes.
References
- 1. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
The Strategic Advantage of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane in Modern Cross-Coupling Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for robust, efficient, and stable reagents for carbon-carbon bond formation is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, with its utility profoundly influenced by the nature of the organoboron coupling partner.[1] This guide provides an in-depth technical comparison of 5,5-dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, a neopentyl glycol-protected vinyl boronic ester, against its alternatives. We will explore the nuanced advantages conferred by the neopentyl glycol scaffold, supported by experimental evidence and mechanistic insights, to inform rational reagent selection in complex synthetic campaigns.
The Neopentyl Glycol Advantage: Enhanced Reactivity and Stability
At the heart of the advantages offered by this compound lies the neopentyl glycol protecting group. While pinacol esters have long been the workhorses in Suzuki-Miyaura couplings, neopentyl glycol esters are emerging as superior alternatives in many contexts.[2]
The enhanced performance of neopentyl glycol boronates can be attributed to a favorable balance of steric and electronic properties. Competition experiments have demonstrated that neopentyl glycol-derived boronic esters are consumed preferentially over their pinacol counterparts, indicating a higher reactivity in the crucial transmetalation step of the catalytic cycle.[2] This increased reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[3]
While boronic acids are generally the most reactive species in Suzuki-Miyaura couplings, their often-limited stability presents significant challenges in terms of storage, handling, and susceptibility to protodeboronation.[4] Boronic esters, in contrast, offer a significant stability advantage, and among them, neopentyl glycol esters provide a compelling combination of heightened stability over boronic acids and superior reactivity compared to the widely used pinacol esters.[2][4]
Comparative Reactivity: Neopentyl Glycol vs. Pinacol Esters
| Boronic Ester Type | Relative Rate of Transmetalation (k_rel) | Observations |
| Arylboronic Acid | 1.00 | Baseline for comparison. |
| Neopentyl Glycol Arylboronate | ~5.5 | Significantly faster transmetalation compared to the corresponding boronic acid. |
| Pinacol Arylboronate | ~0.3 | Slower transmetalation compared to the boronic acid, attributed to steric hindrance.[5] |
| Ethylene Glycol Arylboronate | ~23 | Highly reactive, but potentially less stable.[5] |
Table 1: Relative rates of transmetalation for different boronic esters. Data extrapolated from studies on arylboronic esters, highlighting the enhanced reactivity of the neopentyl glycol derivative.[2][5]
The data clearly indicates that the neopentyl glycol ester undergoes transmetalation at a significantly faster rate than both the parent boronic acid and the corresponding pinacol ester. This enhanced reactivity is a key advantage in achieving efficient cross-coupling, particularly with challenging substrates.
A Comparative Overview of 1-Phenylvinylating Reagents
The introduction of a 1-phenylvinyl moiety is a common transformation in medicinal chemistry and materials science. Beyond this compound, several other reagents can be employed for this purpose, each with its own set of advantages and disadvantages.
| Reagent/Method | Key Advantages | Key Disadvantages |
| This compound | High reactivity, good stability, ease of handling, clean reaction profiles.[2] | Higher cost compared to boronic acids. |
| 1-Phenylvinylboronic Acid | High reactivity. | Poor stability, prone to decomposition and protodeboronation.[4] |
| 1-Phenylvinylboronic Acid Pinacol Ester | Good stability, commercially available. | Lower reactivity compared to the neopentyl glycol ester.[2][5] |
| Potassium 1-Phenylvinyltrifluoroborate | High stability, crystalline solid, easy to handle.[6] | Often requires specific activation conditions (e.g., strong base). |
| 1-Phenylvinyltributyltin (Stille Coupling) | High reactivity, broad substrate scope. | High toxicity of organotin compounds, difficult purification.[6] |
Table 2: Comparison of different reagents and methods for the introduction of a 1-phenylvinyl group.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 1: Experimental workflow for a typical Suzuki-Miyaura coupling.
Mechanistic Considerations and the Role of the Dioxaborinane Ring
The Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The structure of the boronic ester plays a pivotal role in the transmetalation step.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The increased reactivity of the neopentyl glycol boronate is thought to stem from a combination of factors. The electron-donating nature of the alkyl groups on the diol can increase the nucleophilicity of the organic group attached to boron, facilitating its transfer to the palladium center.[5] Additionally, the six-membered dioxaborinane ring of the neopentyl glycol ester may adopt a conformation that is more favorable for interaction with the palladium complex compared to the five-membered dioxaborolane ring of the pinacol ester.
Conclusion and Future Outlook
This compound represents a significant advancement in the toolbox of reagents for Suzuki-Miyaura cross-coupling. Its neopentyl glycol scaffold confers a superior combination of stability and reactivity compared to traditional boronic acids and pinacol esters. This translates to more efficient, reliable, and potentially milder reaction conditions, which are highly desirable attributes in the synthesis of complex molecules for pharmaceutical and materials science applications. As the demand for more sophisticated and efficient synthetic methodologies continues to grow, the strategic adoption of advanced reagents like neopentyl glycol boronates will be crucial for accelerating innovation in drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Synthetic Chemists: 5,5-Dimethyl-1,3,2-dioxaborinane Esters versus Pinacol Boronic Esters
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling, the Suzuki-Miyaura reaction stands as a cornerstone for carbon-carbon bond formation.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scope of this transformation. While boronic acids are highly reactive, their inherent instability—a susceptibility to protodeboronation and dehydration to form boroxines—often complicates their storage, handling, and use in complex syntheses.[2][3]
This has led to the widespread adoption of boronic esters as stable, easy-to-handle surrogates. For decades, pinacol (Pin) boronic esters have been the undisputed workhorses in this field.[4] However, an alternative class of reagents, the 5,5-dimethyl-1,3,2-dioxaborinane esters derived from neopentyl glycol (Neop), is proving to be a powerful alternative, offering distinct advantages in specific applications. This guide provides an in-depth comparison of these two classes of boronic esters, with a focus on the neopentyl glycol ester of 1-phenylvinylboronic acid, to arm researchers with the data needed to make an informed choice for their synthetic challenges.
Part 1: Structural Foundations: The Diol Dictates Function
The fundamental difference between these two classes of esters lies in the diol used to protect the boronic acid, which results in different heterocyclic ring structures. This structural variance has profound implications for their stability and reactivity.
Pinacol (Bpin) Boronic Esters: The Five-Membered Standard
Pinacol boronic esters are formed from the condensation of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol), resulting in a five-membered 1,3,2-dioxaborolane ring.[5] They are lauded for their general stability, which simplifies purification by column chromatography and allows for long-term storage.[3]
For many years, the Bpin group was considered sterically bulky. However, recent experimental and computational analyses have challenged this notion, revealing that the planarity of the oxygen-boron-oxygen motif significantly minimizes its steric footprint, making it a surprisingly small substituent.[6][7] This insight helps explain its broad utility and success in a vast number of transformations.
Figure 1: General structure of a pinacol boronic ester.
Neopentyl Glycol (Neop) Boronic Esters: The Six-Membered Challenger
Condensation of a boronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol) yields a six-membered 1,3,2-dioxaborinane ring system.[8] This seemingly small change—from a five- to a six-membered ring—alters the bond angles around the boron atom and the overall conformation of the molecule, which can significantly influence its reactivity profile. The featured compound, 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, is a prime example of this class.[9][10] A key advantage that has emerged for neopentyl esters is their frequent isolation as crystalline solids, which aids in purification and handling compared to the often oily nature of pinacol esters.[4][11]
Figure 2: Structure of a neopentyl glycol boronic ester.
Part 2: Head-to-Head Performance in Suzuki-Miyaura Coupling
The Mechanistic Paradigm Shift: Direct Transmetalation is Key
A long-held belief in the mechanism of the Suzuki-Miyaura reaction was that boronic esters must first undergo hydrolysis to the corresponding boronic acid to be active in the catalytic cycle.[12] However, seminal studies have provided compelling kinetic, structural, and computational evidence that boronic esters can—and often do—participate directly in the crucial transmetalation step without prior hydrolysis.[13] This understanding is critical, as it means the properties of the ester itself, not just its rate of hydrolysis, directly influence the reaction's efficiency.
Figure 3: Suzuki-Miyaura cycle showing two transmetalation pathways.
Reactivity Under Anhydrous Conditions: The Neopentyl Advantage
A significant area where neopentyl esters excel is in anhydrous Suzuki-Miyaura coupling protocols. The development of conditions using potassium trimethylsilanolate (TMSOK) as a base in aprotic solvents has unlocked remarkable reactivity.[11] This system offers several advantages:
-
Homogeneity: All components are soluble, avoiding issues with mass transfer in heterogeneous mixtures.
-
Suppression of Side Reactions: The absence of water minimizes protodeboronation, a common side reaction that plagues sensitive substrates.[11]
-
Enhanced Rates and Yields: Direct comparisons have shown that the Neop-ester/TMSOK system can dramatically outperform traditional aqueous conditions, turning reactions that previously took over 50 hours into processes that complete in minutes or a few hours.[11]
This specialized application makes neopentyl esters the reagent of choice for late-stage functionalization of complex molecules where avoiding water is paramount.
Comparative Reactivity Data
The choice between esters is not always straightforward, as reactivity is highly dependent on the specific substrates, catalyst, and conditions. Kinetic studies by Carrow and co-workers provided quantitative data on the rates of transmetalation for various esters.[13]
| Boron Reagent | Coupling Partner | Conditions | Relative Rate/Time | Yield (%) | Reference |
| Neopentyl Ester | Aryl Halide | Anhydrous, Pd-cat, TMSOK | 5 min - 4 h | >90% | [11] |
| Pinacol Ester | Aryl Halide | Anhydrous, Pd-cat, TMSOK | Not Reported | Not Reported | [11] |
| Neopentyl Ester | (i-Pr3P)(4-FC6H4)Pd(OH) | THF, -30 °C | ~0.3 h (t1/2) | - | [13] |
| Pinacol Ester | (i-Pr3P)(4-FC6H4)Pd(OH) | THF, -30 °C | ~5.5 h (t1/2) | - | [13] |
| Phenylboronic Acid | (i-Pr3P)(4-FC6H4)Pd(OH) | THF, -30 °C | ~1.2 h (t1/2) | - | [13] |
Table 1: Comparison of reactivity for Neopentyl and Pinacol Boronic Esters in Suzuki-Miyaura coupling. Note that the kinetic study[13] used a stoichiometric palladium complex to measure the intrinsic rate of the transmetalation step, while the synthetic protocol[11] reflects a complete catalytic reaction.
The data reveals a complex picture. In the direct kinetic comparison, the neopentyl ester was significantly slower than both the parent boronic acid and the pinacol ester, a result attributed to steric hindrance around the boron center.[13] However, in a practical, catalytic setting optimized for anhydrous conditions, the neopentyl ester system delivers superior synthetic results.[11] This highlights a crucial takeaway: the optimal boronic ester is system-dependent, and intrinsic reactivity does not always correlate directly with synthetic utility.
Part 3: Experimental Protocols
Trustworthy and reproducible protocols are the foundation of scientific integrity. The following methods are adapted from verified procedures.
Protocol 1: Synthesis of Neopentyl 3,4-dichlorophenylboronate
This procedure is adapted from a robust method published in Organic Syntheses.[11]
-
Setup: To a 500-mL round-bottomed flask equipped with a magnetic stir bar, add 3,4-dichlorophenylboronic acid (8.00 g, 41.9 mmol, 1.0 equiv) and neopentyl glycol (4.80 g, 46.1 mmol, 1.1 equiv).
-
Solvent Addition: Add 200 mL of toluene to the flask to create a white suspension.
-
Azeotropic Dehydration: Fit the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to reflux in a 140 °C oil bath.
-
Reaction Monitoring: Continue heating at reflux for approximately 1.5 hours, or until no more water is observed collecting in the Dean-Stark trap.
-
Workup: Allow the clear, pale-yellow solution to cool to room temperature. Transfer the solution to a separatory funnel and wash with deionized water (4 x 60 mL). Caution: Excessive washing can lead to slow hydrolysis of the ester and lower yields.[11]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the neopentyl boronic ester, typically as a white solid.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling using a Neopentyl Ester and TMSOK
This protocol demonstrates the power of the anhydrous coupling system.[11]
-
Reagent Preparation: In a nitrogen-filled glovebox, add the neopentyl boronic ester (0.50 mmol, 1.2 equiv), the aryl halide (0.42 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.0084 mmol, 2 mol %), and potassium trimethylsilanolate (TMSOK) (0.75 mmol, 1.8 equiv) to a vial.
-
Solvent Addition: Add anhydrous solvent (e.g., CPME or THF, 2.1 mL) to the vial.
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated 80 °C heating block. Stir for the required time (monitor by TLC or LC-MS).
-
Quench and Workup: After cooling, quench the reaction by adding 2 mL of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion: Making an Informed Choice
The debate between using a neopentyl glycol or a pinacol boronic ester is not about which is universally superior, but about selecting the right tool for the specific synthetic task.
Choose Pinacol (Bpin) Boronic Esters when:
-
You are working with well-established, standard Suzuki-Miyaura protocols, which often use aqueous bases.
-
A wide variety of starting materials are required, as the commercial availability of Bpin esters is unparalleled.
-
You need a robust, general-purpose reagent with a predictable, albeit not always optimal, reactivity profile.
Choose Neopentyl Glycol (Neop) Boronic Esters when:
-
Your substrate is sensitive to water or prone to protodeboronation, making anhydrous conditions essential.
-
You aim to leverage the exceptional rate and yield enhancements offered by the anhydrous TMSOK-mediated protocol.[11]
-
Ease of handling and purification is a priority; neopentyl esters are frequently crystalline solids, which can be a significant practical advantage over their often-oily pinacol counterparts.[4][11]
By understanding the structural nuances and the distinct reactivity profiles of these two powerful classes of reagents, researchers can better navigate the complexities of cross-coupling chemistry and accelerate the development of novel molecules in academic and industrial settings.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. How Big is the Pinacol Boronic Ester as a Substituent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]
- 10. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-Confirming-the-Structure-of-5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane-and-Its-Analogs
Introduction: The Critical Role of Structural Verification in Suzuki-Miyaura Cross-Coupling Reactions
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester, is a vital building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules, including many active pharmaceutical ingredients (APIs).[2] The precise structure of the vinyl boronic ester is paramount, as any deviation can significantly impact reaction outcomes, leading to undesired byproducts, reduced yields, and impurities that are challenging to separate.
This guide provides a comprehensive comparison of analytical techniques to definitively confirm the structure of this compound and differentiate it from potential isomers and related byproducts. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the scientific integrity of your results.
The Challenge: Potential for Isomerization and Byproduct Formation
The synthesis of vinyl boronic esters can sometimes lead to the formation of structural isomers or related impurities. For instance, the migration of the double bond or the formation of regioisomers can occur, especially under certain reaction conditions. Therefore, relying on a single analytical technique is often insufficient for unambiguous structural confirmation. A multi-faceted approach, combining spectroscopic and spectrometric methods, is essential.
Primary Analytical Techniques for Structural Elucidation
A robust analytical workflow for confirming the structure of this compound involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when necessary, X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For the target compound, both ¹H and ¹³C NMR are indispensable, with ¹¹B NMR providing crucial information about the boron center.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Key signals to look for include:
-
The vinyl protons, which will appear as distinct singlets or doublets in the olefinic region (typically 5-7 ppm). The coupling constants (J-values) between these protons can help confirm their geometric relationship.
-
The aromatic protons of the phenyl group, which will appear in the aromatic region (typically 7-8 ppm).
-
The methylene protons of the neopentyl glycol backbone, which may appear as singlets or complex multiplets depending on their magnetic equivalence.
-
The methyl protons of the neopentyl glycol, which will appear as a sharp singlet in the aliphatic region.
-
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. This will provide information on the number and type of carbon environments. Key signals include:
-
The vinyl carbons.
-
The aromatic carbons.
-
The carbons of the neopentyl glycol moiety. The carbon attached to boron may be broad due to quadrupolar relaxation.[3]
-
-
¹¹B NMR Acquisition: Acquire a boron NMR spectrum. This is a definitive technique for characterizing organoboron compounds. The chemical shift of the boron atom provides insight into its coordination environment. For a tricoordinate boronic ester, a single broad peak is expected. For example, the related compound 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane shows a characteristic ¹¹B NMR shift.[4]
-
Data Analysis: Integrate the proton signals to determine the relative number of protons in each environment. Analyze the chemical shifts and coupling patterns to piece together the molecular structure.
Comparative Data: Expected NMR Signals for the Target Compound and Potential Isomers
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | ¹¹B NMR Signal (δ, ppm) |
| This compound | Vinyl protons, Aromatic protons (multiplet), CH₂ of neopentyl glycol (singlet), CH₃ of neopentyl glycol (singlet) | Vinyl carbons, Aromatic carbons, Quaternary carbon of neopentyl glycol, CH₂ of neopentyl glycol, CH₃ of neopentyl glycol, Carbon attached to Boron (may be broad) | Broad singlet |
| Isomer: 5,5-Dimethyl-2-(2-phenylvinyl)-1,3,2-dioxaborinane (Styryl boronic ester) | Vinyl protons (doublets with characteristic cis or trans coupling constant), Aromatic protons (multiplet), CH₂ of neopentyl glycol (singlet), CH₃ of neopentyl glycol (singlet) | Vinyl carbons, Aromatic carbons, Quaternary carbon of neopentyl glycol, CH₂ of neopentyl glycol, CH₃ of nepentyl glycol, Carbon attached to Boron (may be broad) | Broad singlet |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Logical Workflow for NMR-Based Structural Confirmation
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method well-suited for boronic esters, often revealing the molecular ion peak.[5][6]
-
Mass Analysis: Acquire the mass spectrum. Look for the molecular ion peak ([M]+, [M+H]+, or [M+Na]+) corresponding to the calculated molecular weight of this compound (C₁₃H₁₇BO₂, MW: 216.09 g/mol ).[7][8]
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, HRMS is essential. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[3]
-
Tandem Mass Spectrometry (MS/MS): If structural isomers are suspected, MS/MS can be employed. The precursor ion is isolated and fragmented, and the resulting fragmentation pattern can be used to differentiate between isomers.
Comparative Data: Expected Mass Spectrometry Results
| Technique | Expected Result for this compound | Alternative Structures |
| Low-Resolution MS | Molecular ion peak corresponding to m/z 216.1 | May show the same molecular weight if isomeric. |
| High-Resolution MS | Exact mass measurement confirming the elemental composition C₁₃H₁₇BO₂. | Will differentiate from compounds with different elemental compositions. |
| Tandem MS (MS/MS) | Characteristic fragmentation pattern. | Isomers will likely exhibit different fragmentation patterns. |
Logical Flow for Mass Spectrometry Analysis
Caption: Logical flow for mass spectrometry analysis.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When NMR and MS data are ambiguous, or when an absolute, undeniable confirmation of the three-dimensional structure is required, single-crystal X-ray diffraction is the ultimate analytical tool.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. The compound must be crystallized to produce a single crystal of sufficient size and quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, providing the precise atomic coordinates and connectivity of the molecule.
Why X-ray Crystallography is Authoritative:
-
Unambiguous Connectivity: It directly reveals which atoms are bonded to each other.
-
Stereochemistry: It provides the absolute stereochemistry of chiral centers.
-
Conformation: It shows the three-dimensional arrangement of the atoms in the solid state.
While not a routine technique for every batch, X-ray crystallography is invaluable for characterizing novel compounds or for resolving any structural uncertainties that may arise from spectroscopic and spectrometric data. The crystal structures of related neopentyl glycol boronic esters have been reported and can serve as a reference.[9]
Conclusion: A Multi-technique Approach for Confident Structural Assignment
Confirming the structure of this compound requires a systematic and multi-faceted analytical approach. While ¹H and ¹³C NMR provide the initial and most detailed structural information, ¹¹B NMR offers specific confirmation of the boron environment. Mass spectrometry, particularly HRMS, is crucial for verifying the molecular formula. In cases of ambiguity or for the definitive characterization of a new synthetic route, X-ray crystallography stands as the ultimate arbiter of molecular structure. By employing this rigorous, self-validating system of analysis, researchers, scientists, and drug development professionals can proceed with confidence in the quality and identity of their synthetic building blocks, ensuring the integrity and reproducibility of their subsequent research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]
- 8. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane for Researchers and Drug Development Professionals
Introduction: The Significance of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane in Modern Organic Synthesis
This compound, a neopentyl glycol-protected vinyl boronic ester, is a versatile and increasingly important building block in organic chemistry. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1] The vinyl boronate moiety allows for the stereospecific introduction of a styrenyl group, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials. The neopentyl glycol protecting group offers distinct advantages over the more common pinacol ester, including different steric and electronic properties that can influence reactivity and selectivity in subsequent transformations. Furthermore, neopentyl glycol is an inexpensive and readily available starting material.[2][3]
This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each methodology. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, and functional group tolerance.
Comparative Analysis of Synthetic Routes
Two principal strategies dominate the synthesis of vinyl boronic esters: the hydroboration of alkynes and the Miyaura borylation of vinyl halides. Each approach presents a unique set of advantages and challenges.
Route 1: Catalytic Hydroboration of Phenylacetylene
The direct addition of a boron hydride across the triple bond of an alkyne, known as hydroboration, is a powerful and atom-economical method for the synthesis of vinyl boronates.[4] For the synthesis of this compound, this involves the reaction of phenylacetylene with a suitable neopentyl glycol-derived borane source. Modern advancements in catalysis have enabled high regio- and stereoselectivity, which are critical for the utility of the resulting vinyl boronate.
Causality Behind Experimental Choices:
-
Boron Source: While catecholborane and pinacolborane are common reagents, the synthesis of the target molecule necessitates a neopentyl glycol-derived borane. This can be generated in situ or used as a pre-formed reagent. Pinacolborane's stability is a key advantage, though its reactivity in uncatalyzed hydroborations can be low.[5]
-
Catalyst System: A variety of transition metal catalysts, including those based on copper, rhodium, and iridium, have been shown to effectively catalyze the hydroboration of terminal alkynes.[6] The choice of metal and ligand is crucial for controlling the regioselectivity, favoring the desired α-adduct (boron added to the internal carbon of the alkyne) over the β-adduct. Copper catalysts, in particular, have gained prominence due to their lower cost and toxicity compared to precious metals.
-
Stereoselectivity: The hydroboration of alkynes typically proceeds via a syn-addition mechanism, leading to the formation of the (E)-isomer of the vinyl boronate.
Workflow for Catalytic Hydroboration:
Caption: Catalytic Hydroboration Workflow.
Route 2: Miyaura Borylation of a 1-Phenylvinyl Halide
Causality Behind Experimental Choices:
-
Vinyl Halide Precursor: The synthesis requires a 1-phenylvinyl halide, such as 1-bromo-1-phenylethene. The availability and stability of this precursor are key considerations.
-
Diboron Reagent: Bis(neopentyl glycolato)diboron is the specific diboron reagent required to install the neopentyl glycol protecting group.
-
Catalyst and Base: Palladium catalysts, often in combination with phosphine ligands, are the standard for Miyaura borylation.[9] The choice of a weak base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), is critical to prevent premature Suzuki-Miyaura coupling of the product with the starting vinyl halide.[9]
-
Solvent: Polar aprotic solvents like DMSO or dioxane are commonly employed to facilitate the reaction.[10]
Workflow for Miyaura Borylation:
Caption: Miyaura Borylation Workflow.
Quantitative Data Summary
| Parameter | Route 1: Catalytic Hydroboration | Route 2: Miyaura Borylation |
| Starting Materials | Phenylacetylene, Neopentyl Glycol Borane Source | 1-Phenylvinyl Halide, Bis(neopentyl glycolato)diboron |
| Catalyst | Typically Copper or Rhodium-based | Palladium-based |
| Typical Yield | Good to Excellent | Good to Excellent |
| Regioselectivity | Catalyst Dependent (α vs. β) | High (determined by halide position) |
| Stereoselectivity | Typically high (E-isomer) | Preserves stereochemistry of vinyl halide |
| Key Reagents | Transition metal catalyst, ligands | Palladium catalyst, phosphine ligands, weak base |
| Reaction Conditions | Generally mild | Often requires elevated temperatures |
| Atom Economy | High | Moderate |
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Hydroboration of Phenylacetylene
This protocol is adapted from general procedures for the copper-catalyzed hydroboration of terminal alkynes.
Materials:
-
Phenylacetylene
-
Bis(neopentyl glycolato)diboron
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Methanol
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried Schlenk flask under an inert atmosphere, add CuI (5 mol%) and 1,10-phenanthroline (5.5 mol%).
-
Add anhydrous THF to the flask, followed by bis(neopentyl glycolato)diboron (1.1 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.0 equivalent) to the reaction mixture.
-
Slowly add methanol (2.0 equivalents) dropwise over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Palladium-Catalyzed Miyaura Borylation of 1-Bromo-1-phenylethene
This protocol is based on established Miyaura borylation procedures.[10]
Materials:
-
1-Bromo-1-phenylethene
-
Bis(neopentyl glycolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried Schlenk flask under an inert atmosphere, add 1-bromo-1-phenylethene (1.0 equivalent), bis(neopentyl glycolato)diboron (1.2 equivalents), and potassium acetate (1.5 equivalents).
-
Add Pd(dppf)Cl₂ (3 mol%) to the flask.
-
Add anhydrous DMSO to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Conclusion and Future Outlook
Both the catalytic hydroboration of phenylacetylene and the Miyaura borylation of 1-phenylvinyl halides represent viable and effective strategies for the synthesis of this compound. The choice between these routes will largely depend on the availability of starting materials, desired regioselectivity control, and considerations of atom economy.
The hydroboration approach is more atom-economical, but achieving high regioselectivity for the desired α-isomer can be challenging and is highly dependent on the catalyst system. In contrast, the Miyaura borylation offers excellent regiocontrol dictated by the position of the halide on the vinyl precursor, but it is less atom-economical and relies on a potentially less stable vinyl halide starting material.
Future research in this area will likely focus on the development of more active and selective catalysts for the hydroboration of alkynes, particularly those based on earth-abundant and non-toxic metals. Additionally, the expansion of the substrate scope and functional group tolerance of both methodologies will continue to enhance the utility of this compound and related vinyl boronates as indispensable tools in modern organic synthesis.
References
- 1. 5,5-dimethyl-2-propenyl[1,3,2]dioxaborinane - Structure, Synthesis, Properties [organoborons.com]
- 2. The synthesis method of neopentyl glycol_Chemicalbook [m.chemicalbook.com]
- 3. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
A Comparative Guide to Assessing the Purity of Synthesized 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Introduction: The Critical Role of Purity in Boronic Ester Reagents
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is a valuable organoboron compound, frequently employed as a key building block in organic synthesis. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental to the creation of complex molecules in pharmaceutical and materials science research.[1] The success of these intricate chemical transformations is profoundly dependent on the purity of the starting materials. Impurities within the boronic ester reagent can lead to a cascade of detrimental effects, including catalyst poisoning, formation of unwanted side products, reduced reaction yields, and complications in product purification.[2] In the context of drug development, where reproducibility and the integrity of the final active pharmaceutical ingredient (API) are non-negotiable, the rigorous assessment of reagent purity is a cornerstone of process safety and efficacy.[2]
This guide provides a comparative analysis of essential analytical techniques for determining the purity of synthesized this compound. We will delve into the underlying principles of each method, present objective experimental data, and offer field-proven insights to guide researchers in selecting the most appropriate strategy for their needs.
Understanding Potential Impurities
A comprehensive purity assessment begins with an understanding of the potential impurities that may be present. These can originate from the synthetic route or arise from degradation during storage.
-
Unreacted Starting Materials: Residuals from the synthesis, such as 1-phenyl-1-ethyne or the corresponding borane source.
-
Homocoupling Byproducts: Dimers of the desired product or starting materials.
-
Protodeboronation Products: Replacement of the boronate group with a hydrogen atom.
-
Hydrolysis Products: Boronic esters are susceptible to hydrolysis, cleaving the B-O bond to form the corresponding boronic acid (1-phenylvinyl)boronic acid. This is often the most significant impurity.[3][4]
-
Boroxines: Anhydrides formed from the dehydration of the boronic acid hydrolysis product.
Comparative Analysis of Analytical Methodologies
No single technique provides a complete purity profile. A multi-faceted approach, leveraging the strengths of different methods, is essential for a thorough and trustworthy assessment. The choice of methodology is dictated by the specific information required, from structural confirmation to the detection of trace-level contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[5] It provides detailed information about the molecular structure and can be used to identify and quantify impurities that have distinct NMR signals.
-
Expertise & Experience (Causality):
-
¹H NMR: Is the first line of analysis for confirming the identity of the synthesized compound. The integration of proton signals can provide a preliminary assessment of purity against known impurities. For this compound, the characteristic signals for the vinyl, phenyl, and dimethyl groups should be present in the correct ratios.[6]
-
Quantitative NMR (qNMR): This powerful technique allows for the determination of absolute purity without the need for a reference standard of the compound itself.[7][8] By adding a certified internal standard of known concentration and purity (e.g., maleic anhydride, vanillin), the absolute mass of the target compound in the sample can be calculated by comparing the integrals of specific, well-resolved signals from the analyte and the standard. This method is self-validating as it relies on the fundamental principles of NMR and a high-purity internal standard.
-
¹³C and ¹¹B NMR: Provide complementary structural information and can help confirm the presence of the boronate ester functionality and detect boron-containing impurities.[9]
-
-
Limitations: While excellent for structural verification and quantifying major components, NMR typically has lower sensitivity for detecting trace impurities (<<1%) compared to chromatographic methods.[7] Signal overlap in complex mixtures can also complicate accurate quantification.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high sensitivity and quantitative accuracy.[10] However, the analysis of boronic esters like this compound by reversed-phase (RP)-HPLC presents a significant challenge: on-column hydrolysis.
-
Expertise & Experience (Causality): The acidic nature of the silanol groups on standard silica-based C18 columns can catalyze the hydrolysis of the boronic ester to its corresponding boronic acid during the analysis.[3][10] This degradation leads to an artificially low purity reading for the ester and the appearance of a new peak for the boronic acid. To ensure a trustworthy and accurate measurement, the analytical method must be designed to minimize this artifact. Key strategies include:
-
Column Selection: Employing columns with low silanol activity, such as those with extensive end-capping (e.g., Waters XTerra MS C18), is critical to reducing the catalytic sites for hydrolysis.[10]
-
Mobile Phase Control: Using aprotic and non-aqueous diluents for sample preparation can stabilize the ester.[4] Furthermore, operating at a high mobile phase pH (e.g., pH 12.4) can deprotonate residual silanols, suppressing their hydrolytic activity.[3][4]
-
Fast Gradients: Minimizing the analysis time reduces the residence time of the analyte on the column, thereby limiting the opportunity for degradation.[4]
-
-
Limitations: Without careful method development, RP-HPLC can provide misleading purity results due to on-column degradation. Normal-phase HPLC is generally unsuitable due to the poor solubility of the potential boronic acid impurity.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for analyzing volatile and thermally stable compounds.
-
Expertise & Experience (Causality): GC-MS is exceptionally well-suited for detecting volatile impurities such as residual solvents or low-molecular-weight synthetic byproducts.[11][12] The mass spectrometer provides definitive identification of separated components based on their mass fragmentation patterns. This method is often used to monitor the progress of the synthesis reaction by tracking the consumption of volatile starting materials.[11]
-
Limitations: The primary limitation of GC-MS for this application is its inability to detect non-volatile impurities. The key potential impurity, the hydrolyzed boronic acid, is non-volatile and will not be observed, making GC-MS insufficient as a standalone purity assay for this class of compounds.[3][4]
Data Summary and Comparison
The following table summarizes the capabilities of each analytical technique for the purity assessment of this compound.
| Technique | Principle | Primary Application | Key Advantages | Critical Limitations |
| ¹H qNMR | Nuclear spin transitions in a magnetic field | Absolute purity determination & structural confirmation | Provides absolute purity without a specific reference standard; excellent for structural verification.[7] | Lower sensitivity for trace impurities; signal overlap can be an issue. |
| RP-HPLC-UV | Differential partitioning between mobile and stationary phases | Quantification of purity and non-volatile impurities | High sensitivity and precision for quantitative analysis.[13] | Prone to on-column hydrolysis, requiring specialized methods to ensure accuracy.[3][10] |
| GC-MS | Separation of volatile compounds followed by mass analysis | Detection of volatile impurities and residual solvents | Excellent sensitivity and specificity for volatile and thermally stable compounds.[12] | Cannot detect non-volatile impurities like boronic acids.[3] |
| LC-MS | Liquid chromatography separation with mass spectrometric detection | Identification of unknown impurities | High sensitivity and specificity; ideal for identifying unknown peaks by mass-to-charge ratio.[14] | Quantification can be less straightforward than with UV detection. |
Experimental Protocols & Workflows
A robust purity assessment workflow integrates multiple analytical techniques to build a comprehensive and self-validating profile of the synthesized compound.
Workflow for Comprehensive Purity Assessment
The logical flow for assessing the purity of a new batch of this compound is visualized below.
Caption: Workflow for the comprehensive purity assessment of the title compound.
Protocol 1: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)
-
Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic anhydride) into a 10 mL volumetric flask. Dissolve and dilute to volume with a deuterated solvent (e.g., CDCl₃).
-
Sample Preparation: Accurately weigh ~15 mg of the synthesized this compound into an NMR tube.
-
Analysis: Add a precise volume (e.g., 500 µL) of the IS stock solution to the NMR tube. Add an additional 100-200 µL of the deuterated solvent to ensure complete dissolution. Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a relaxation delay D1 of 30 seconds).
-
Calculation: Identify well-resolved signals for both the analyte and the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the internal standard.
Protocol 2: Optimized Reversed-Phase HPLC Method
-
Instrumentation: HPLC system with UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol activity column.[10]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile (aprotic diluent).[4]
Logical Relationship of Purity Assessment Methods
The relationship between these methods is hierarchical and complementary. Initial qualitative screening is followed by rigorous quantification, with specialized techniques used to investigate any anomalies.
Caption: Inter-relationship of analytical methods for purity assessment.
Conclusion
The rigorous purity assessment of this compound is not merely a quality control step but a prerequisite for reliable and reproducible synthetic chemistry. A superficial analysis can lead to failed reactions and misinterpreted results. This guide advocates for a multi-technique, self-validating approach. NMR spectroscopy provides the foundational structural confirmation and a pathway to absolute purity via qNMR.[7] Optimized RP-HPLC offers a high-throughput method for percentage purity, provided that the inherent risk of on-column hydrolysis is mitigated through careful method design.[10] Finally, GC-MS and LC-MS serve as powerful complementary tools for profiling volatile impurities and identifying unknown species, respectively. By integrating these methods, researchers can ensure the quality of their reagents, leading to more robust and successful scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tutorchase.com [tutorchase.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane: A Guide to Personal Protective Equipment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, organoboron compounds, particularly boronic acids and their derivatives, have emerged as versatile building blocks.[1] 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, a neopentyl glycol ester of (1-phenylvinyl)boronic acid, is a valuable reagent in this class. Its utility, however, demands a rigorous and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection, use, and disposal of personal protective equipment (PPE) for handling this compound.
Core Principles of Protection: A Proactive Stance
Given the potential for irritation, the primary objective of a comprehensive PPE strategy is to prevent direct contact with this compound in its solid or solution form and to mitigate the inhalation of any airborne particulates. The following sections detail the specific PPE required and the procedural steps for its correct implementation.
Recommended Personal Protective Equipment
The selection of appropriate PPE is contingent on the nature of the experimental work being conducted. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | N95 respirator (if not in a fume hood) |
| Conducting reactions | Chemical splash goggles and face shield | Nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Work-up and purification | Chemical splash goggles and face shield | Nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Handling of dry powder | Chemical splash goggles | Nitrile gloves | Laboratory coat | N95 respirator and work in a fume hood |
A Step-by-Step Guide to Donning and Doffing PPE
The efficacy of PPE is as much about its correct application and removal as it is about its selection. Improper doffing procedures can lead to contamination and exposure.
Donning (Putting On) PPE: A Deliberate Approach
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.[6]
-
Gown/Lab Coat: Put on a clean, appropriately sized laboratory coat, ensuring it is fully buttoned.[4]
-
Mask/Respirator: If required, don an N95 respirator, ensuring a proper fit and seal check.[6][7]
-
Eye and Face Protection: Put on chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.[2]
-
Gloves: Select the correct size of nitrile gloves and pull them on, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.[7][8]
Doffing (Taking Off) PPE: A Contamination-Conscious Sequence
-
Gloves and Gown: Remove the gown and gloves in a single, fluid motion. Peel the gown away from your body, rolling it inside-out. As you do this, peel off the gloves, ensuring that the gloves end up inside the rolled-up gown. This technique minimizes the risk of contaminating your hands.[8][9]
-
Hand Hygiene: Immediately after removing the gown and gloves, wash your hands thoroughly or use an alcohol-based hand sanitizer.[6][9]
-
Eye and Face Protection: Remove the face shield (if used) and then the goggles by handling the straps, avoiding contact with the front surfaces.[9]
-
Mask/Respirator: If a respirator was worn, remove it by the straps without touching the front of the mask.[6]
-
Final Hand Hygiene: Perform a final, thorough hand washing.[6]
Visualizing Your PPE Selection Process
To aid in the rapid and accurate selection of PPE, the following workflow provides a clear decision-making pathway.
References
- 1. mirasafety.com [mirasafety.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 7. hhs.nd.gov [hhs.nd.gov]
- 8. miemss.org [miemss.org]
- 9. mobile.fpnotebook.com [mobile.fpnotebook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
